H-GLU-AMC-OH
説明
The exact mass of the compound (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USALUSONPMPEKY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913231 | |
| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98516-76-8 | |
| Record name | 7-(alpha-Glutamyl)-4-methylcoumarylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-GLU-AMC-OH: A Technical Guide for Researchers
An In-depth Examination of the Fluorogenic Substrate for Aminopeptidase and γ-Glutamyltransferase Activity
Abstract
H-GLU-AMC-OH, chemically known as (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, is a fluorogenic substrate extensively utilized in biochemical and cellular assays to measure the enzymatic activity of various proteases, primarily aminopeptidases and γ-glutamyltransferases (GGT). Its utility lies in the enzymatic cleavage of the amide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of enzyme kinetics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in enzymatic assays, and its application in studying relevant signaling pathways.
Chemical and Physical Properties
This compound is a derivative of L-glutamic acid and 7-amino-4-methylcoumarin. The key physical and chemical properties are summarized in the table below for easy reference by researchers.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
| CAS Number | 72669-53-5 | |
| Molecular Formula | C₁₅H₁₆N₂O₅ | |
| Molecular Weight | 304.3 g/mol | |
| Appearance | White to off-white powder | |
| Excitation Wavelength (λex) | ~365 nm | [1][2] |
| Emission Wavelength (λem) | ~460 nm | [1][2] |
Principle of Detection
The utility of this compound as a substrate is based on the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched. Upon enzymatic cleavage of the amide bond between the glutamic acid residue and the AMC, the fluorophore is released. The free AMC exhibits strong fluorescence when excited with UV light, and the intensity of this fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the enzymatic activity.
References
H-GLU-AMC-OH: A Fluorogenic Substrate for Aminopeptidase A and γ-Glutamyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H-GLU-AMC-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate primarily utilized for the enzymatic characterization of Aminopeptidase A and γ-Glutamyltransferase (GGT).[1][2][3] Upon enzymatic cleavage of the γ-glutamyl bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and continuous method for monitoring enzyme activity. This guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols, quantitative data, and the relevant signaling pathways of the associated enzymes.
Core Enzymes and their Biological Significance
Aminopeptidase A (APA)
Aminopeptidase A (EC 3.4.11.7) is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, particularly glutamic and aspartic acids, from peptides. It plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. Within the RAS, APA converts angiotensin II into angiotensin III, a potent vasoconstrictor. Due to its involvement in cardiovascular regulation, APA is a significant target in the development of antihypertensive drugs.
γ-Glutamyltransferase (GGT)
γ-Glutamyltransferase (EC 2.3.2.2) is a membrane-bound enzyme that plays a central role in glutathione metabolism.[4] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[4] This process is vital for the synthesis and degradation of glutathione, a critical intracellular antioxidant, and for the detoxification of xenobiotics.[4] Elevated serum GGT levels are a well-established biomarker for liver disease and can also be indicative of oxidative stress.[5]
Quantitative Data
The following tables summarize the available quantitative data for Aminopeptidase A and γ-Glutamyltransferase. It is important to note that specific kinetic parameters for this compound are not widely reported in the literature. The provided data is based on similar substrates and should be considered as a reference for experimental design.
Table 1: Kinetic Parameters for Aminopeptidase A
| Substrate | Enzyme Source | Km (µM) | Vmax | Optimal pH | Reference |
| L-Leucine p-Nitroanilide | Porcine Kidney | - | - | 8.0 | [6] |
| H-Lys(epsilon-DNP)-Pro-Pro-(R,S)-Amp-NH2 | Porcine Kidney | 4.8 | - | - | [7] |
| H-Orn(delta-DNP)-Pro-Pro-(R,S)-Amp-NH2 | Porcine Kidney | 5.2 | - | - | [7] |
Table 2: Kinetic Parameters for γ-Glutamyltransferase
| Substrate | Enzyme Source | Km (mM) | Vmax | Optimal pH | Reference |
| S-Nitrosoglutathione (GSNO) | Commercial GGT | 0.398 ± 0.031 | - | 8.0 | [8] |
| L-γ-glutamyl-3-carboxy-4-nitroanilide | Human Serum | - | - | 8.2 | [9] |
Experimental Protocols
Aminopeptidase A Activity Assay using this compound
This protocol is a general guideline and may require optimization based on the specific enzyme source and experimental conditions.
Materials:
-
Aminopeptidase A enzyme preparation (purified or cell lysate)
-
This compound substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0[10]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare the this compound Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined experimentally by performing a substrate titration curve.
-
Enzyme Preparation: Dilute the Aminopeptidase A enzyme preparation in ice-cold Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme preparation to each well of the 96-well plate.
-
Include a blank control with 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
-
Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic read).
-
Calculate the rate of reaction (RFU/min) from the linear portion of the curve.
-
Subtract the rate of the blank control from the rate of the enzyme-containing samples.
-
Enzyme activity can be quantified by generating a standard curve with free AMC.
-
γ-Glutamyltransferase Activity Assay using this compound
This protocol is adapted from assays using similar fluorogenic substrates.
Materials:
-
γ-Glutamyltransferase enzyme preparation (e.g., from bovine kidney or serum sample)[11]
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl, 100 mM Glycylglycine, pH 8.25[12]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare the this compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme/Sample Preparation:
-
Assay Reaction:
-
Add 50 µL of the enzyme preparation or sample to each well of the 96-well plate.
-
Include a blank control with 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader.
-
Data Analysis:
-
Determine the reaction rate from the linear phase of the fluorescence increase.
-
Correct for background fluorescence by subtracting the rate of the blank.
-
Quantify GGT activity using an AMC standard curve.
-
Signaling Pathways and Experimental Workflows
Aminopeptidase A in the Renin-Angiotensin System
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
γ-Glutamyltransferase in the γ-Glutamyl Cycle
Caption: Role of γ-Glutamyltransferase in the γ-Glutamyl Cycle.
Experimental Workflow for Enzyme Activity Assay
Caption: General Experimental Workflow for Enzyme Activity Assay.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of Aminopeptidase A and γ-Glutamyltransferase activity. Understanding the roles of these enzymes in critical physiological pathways, such as blood pressure regulation and glutathione metabolism, underscores the importance of reliable and well-characterized substrates for their study. This guide provides a foundational resource for researchers employing this compound in their investigations, offering a starting point for assay development and data interpretation. Further optimization of the provided protocols is encouraged to suit specific experimental needs and to contribute to the growing body of knowledge on these important enzymes.
References
- 1. goldbio.com [goldbio.com]
- 2. L-Glutamic acid gamma-(7-amido-4-methylcoumarin) | 72669-53-5 | G-3850 [biosynth.com]
- 3. Glycosynth - γ-L-Glutamic acid 7-amido-4-methylcoumarin [glycosynth.co.uk]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.sssup.it [iris.sssup.it]
- 9. linear.es [linear.es]
- 10. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. atlas-medical.com [atlas-medical.com]
H-GLU-AMC-OH: A Fluorogenic Probe for Aminopeptidase A Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle of Fluorescence
The fluorogenic substrate L-Glutamic acid 7-amido-4-methylcoumarin (H-GLU-AMC-OH) is a valuable tool for the sensitive detection of aminopeptidase A (APA) activity. The underlying principle of its use is based on the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product.
In its native state, this compound is essentially non-fluorescent as the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched by the attached glutamic acid residue. Aminopeptidase A, a metalloexopeptidase, specifically recognizes and cleaves the amide bond between the glutamic acid and the AMC moiety. This enzymatic hydrolysis liberates the free AMC molecule. Upon release, AMC exhibits strong fluorescence, with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. The rate of increase in fluorescence intensity is directly proportional to the aminopeptidase A activity in the sample, allowing for quantitative measurement of the enzyme's catalytic rate.
Quantitative Data
| Property | Value | Notes |
| Excitation Maximum (λex) | 341 - 351 nm | Can vary slightly depending on the solvent and pH of the assay buffer. For enzyme assays, an excitation wavelength of 380 nm is also commonly used. |
| Emission Maximum (λem) | 430 - 441 nm | Dependent on the solvent environment. For enzyme assays, an emission wavelength of 460 nm is frequently employed. |
| Molar Extinction Coefficient (ε) | Not consistently reported for free AMC | Values for AMC-peptide conjugates have been reported, but a definitive value for the free fluorophore is not readily available. |
| Quantum Yield (ΦF) | Not definitively reported for free AMC | Aminocoumarins are generally known for their high fluorescence quantum yields, though the exact value for free AMC in aqueous buffers can vary. |
Experimental Protocols
Preparation of a 7-Amino-4-methylcoumarin (AMC) Standard Curve
To quantify the amount of AMC produced in an enzymatic reaction, a standard curve is essential. This allows for the conversion of relative fluorescence units (RFU) to the molar amount of product formed.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve a calculated amount of AMC powder in DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the AMC stock solution in the assay buffer to prepare a range of standards (e.g., 0, 1, 2.5, 5, 10, 20, 40, 60, 80, 100 µM).
-
Plate the Standards: Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of the 96-well plate in triplicate. Include a buffer-only blank.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader using an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.
-
Plot the Standard Curve: Subtract the average fluorescence of the blank from all measurements. Plot the background-subtracted RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that will be used to convert RFU to moles of AMC.
Aminopeptidase A Activity Assay using this compound
This protocol provides a general framework for measuring aminopeptidase A activity. Optimal conditions, such as buffer composition, pH, and substrate concentration, may need to be determined empirically for specific experimental setups.
Materials:
-
This compound substrate
-
Recombinant or purified aminopeptidase A, or biological sample containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader with kinetic reading capabilities
Procedure:
-
Prepare a 10 mM this compound Stock Solution: Dissolve the this compound powder in a minimal amount of DMSO.
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined but is often in the range of 10-100 µM.
-
Prepare Enzyme Solution: Dilute the aminopeptidase A or biological sample in the assay buffer to a concentration that yields a linear rate of fluorescence increase over a reasonable time course.
-
Initiate the Reaction: In the wells of the microplate, add the enzyme solution. To initiate the reaction, add the working substrate solution. The final reaction volume is typically 100-200 µL. Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (if temperature control is desired) microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex: 345 nm, Em: 445 nm).
-
Data Analysis:
-
For each sample, plot the fluorescence intensity (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).
-
Convert the velocity from RFU/min to moles/min using the slope from the AMC standard curve.
-
Signaling Pathways and Logical Relationships
Enzymatic Cleavage of this compound
The fundamental principle of the assay is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
Figure 1. Enzymatic cleavage of this compound by Aminopeptidase A.
Role of Aminopeptidase A in the Renin-Angiotensin System
Aminopeptidase A plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. APA converts Angiotensin II into Angiotensin III, which is a potent effector molecule in the brain.
Figure 2. The role of Aminopeptidase A in the Renin-Angiotensin System.
Involvement of Aminopeptidase A in Angiogenesis
Aminopeptidase A is also implicated in the process of angiogenesis, the formation of new blood vessels. It is often found to be upregulated in the vasculature of tumors.
Figure 3. The role of Aminopeptidase A in angiogenesis.
H-GLU-AMC-OH for aminopeptidase A activity
An In-depth Technical Guide to Measuring Aminopeptidase A Activity using H-GLU-AMC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase A (APA), also known as glutamyl aminopeptidase (EC 3.4.11.7), is a zinc-dependent metalloenzyme that plays a critical role in various physiological processes.[1] It specifically cleaves N-terminal acidic amino acid residues, primarily glutamate and aspartate, from peptides.[2] APA's most recognized function is within the renin-angiotensin system (RAS), where it modulates blood pressure by converting Angiotensin II (Ang II) into Angiotensin III (Ang III).[2][3] This activity makes APA a significant therapeutic target for managing hypertension and other cardiovascular diseases.[4][5] Furthermore, APA is implicated in angiogenesis and tumor development, broadening its relevance in biomedical research.[2][6]
Accurate measurement of APA activity is crucial for studying its function and for the discovery of novel inhibitors. This compound (L-Glutamic acid α-(7-amido-4-methylcoumarin)) is a fluorogenic substrate specifically designed for this purpose.[7][8] This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound to determine APA enzyme activity.
Core Principle: The Renin-Angiotensin System and Fluorogenic Assays
APA is a key regulator in the brain and peripheral renin-angiotensin systems. It acts on Angiotensin II, a potent vasoconstrictor, to generate Angiotensin III, which also has significant physiological effects, including influencing blood pressure and vasopressin release.[9][10] The central role of APA in this cascade highlights its importance as a drug target.
The activity of APA is measured using a fluorogenic assay. The substrate, this compound, is non-fluorescent. In the presence of APA, the bond between the glutamic acid and the 7-amido-4-methylcoumarin (AMC) group is hydrolyzed. This releases the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the APA enzyme activity.[2]
Quantitative Data for Aminopeptidase A
Quantitative analysis is essential for characterizing enzyme function and inhibitor efficacy. While specific kinetic parameters for this compound are not widely published, data for natural substrates and inhibitors provide valuable context for experimental design.
| Compound | Type | Parameter | Value | Notes |
| Angiotensin II | Natural Substrate | Km | 14.67 ± 1.6 µmol/L | Demonstrates the enzyme's affinity for its key physiological substrate.[8] |
| Angiotensin-(1-7) | Natural Substrate | Km | 6.07 ± 1.12 µmol/L | Shows APA can also process other related peptides.[8] |
| Amastatin | Inhibitor | IC50 | ~50 µM | A potent, but not highly selective, aminopeptidase inhibitor.[1][9] |
| EC33 | Selective Inhibitor | Ki | 0.29 µM | A potent and selective inhibitor developed for APA research.[9] |
| PC18 | APN Inhibitor | Ki | 17.2 µM (for APA) | An APN inhibitor with significantly lower potency against APA, useful for distinguishing activities.[9] |
Table 1: Key Substrates and Inhibitors of Aminopeptidase A.
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for measuring APA activity using this compound. Researchers should optimize concentrations and incubation times for their specific experimental conditions (e.g., purified enzyme vs. cell lysate).
Materials and Reagents
-
Enzyme Source: Purified Aminopeptidase A or biological sample (e.g., tissue homogenate, cell lysate).
-
Substrate: this compound (L-Glutamic acid α-(7-amido-4-methylcoumarin)).[8]
-
Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0 - 7.4.
-
Inhibitor (Optional): A known APA inhibitor (e.g., Amastatin) for control experiments.
-
Solvent: DMSO or N,N-dimethylformamide for dissolving substrate and standard.[1]
-
Equipment: 96-well black microplate (for fluorescence), fluorescence microplate reader.
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at the desired reaction temperature (e.g., 37°C).
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[7]
-
AMC Standard Stock Solution: Dissolve AMC powder in DMSO to create a 1 mM stock solution. This will be used to generate a standard curve. Store at -20°C, protected from light.
-
Enzyme Preparation: Dilute the APA enzyme source to the desired concentration in assay buffer immediately before use. Keep the enzyme on ice.
Assay Procedure
-
AMC Standard Curve:
-
Prepare serial dilutions of the AMC stock solution in assay buffer in a 96-well plate (e.g., 0 to 10 µM).
-
Read the fluorescence at an excitation wavelength of 345-380 nm and an emission wavelength of 440-460 nm.[3][4][9]
-
Plot fluorescence intensity versus AMC concentration to create the standard curve. This will be used to convert fluorescence units (RFU) to moles of product formed.
-
-
Enzyme Activity Assay:
-
Set up the experiment in a 96-well black microplate. Each reaction should be performed in triplicate.
-
Add the following to each well:
-
X µL of Assay Buffer.
-
Y µL of enzyme solution (or control buffer/lysate).
-
(Optional) Z µL of inhibitor solution or vehicle control (DMSO).
-
-
The total volume before adding the substrate should be consistent (e.g., 180 µL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the this compound working solution (diluted from stock in assay buffer) to each well. The final substrate concentration should be optimized (a starting point is 50-100 µM).
-
Immediately place the plate in the fluorescence reader (pre-set to 37°C).
-
Data Acquisition and Analysis
-
Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Calculate Reaction Rate:
-
For each well, plot fluorescence (RFU) versus time (minutes).
-
Identify the linear portion of the curve (the initial reaction velocity, V₀).
-
Calculate the slope of this linear portion (ΔRFU/min).
-
-
Convert to Molar Rate:
-
Use the slope from the AMC standard curve (RFU/µmol) to convert the reaction rate from RFU/min to µmol/min.
-
Activity (µmol/min) = (Slope [ΔRFU/min]) / (Standard Curve Slope [RFU/µmol])
-
-
Specific Activity: Normalize the activity to the amount of protein in the enzyme sample (e.g., µmol/min/mg of protein).
Applications in Research and Drug Development
-
Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) of APA with various substrates.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential APA inhibitors for therapeutic development.[1]
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.
-
Diagnostic Research: Exploring APA activity levels as potential biomarkers for diseases like hypertension or certain cancers.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. L-Glutamic acid alpha-(7-amido-4-methylcoumarin) 50 mg | Request for Quote [thermofisher.com]
- 9. app.fluorofinder.com [app.fluorofinder.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Gamma-Glutamyl Transferase (GGT) Fluorogenic Substrates for Researchers and Drug Development Professionals
December 7, 2025
Introduction
Gamma-glutamyl transferase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism and the detoxification of xenobiotics.[1] Its aberrant expression is implicated in a variety of pathological conditions, including liver disease, cancer, and cardiovascular disorders, making it a significant biomarker and therapeutic target. The development of sensitive and specific assays for GGT activity is crucial for both basic research and clinical diagnostics. Fluorogenic substrates, in particular, offer a powerful tool for the real-time, quantitative analysis of GGT activity in complex biological samples with high sensitivity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of gamma-glutamyl transferase fluorogenic substrates.
Core Principles of GGT Fluorogenic Substrates
The fundamental principle behind GGT fluorogenic substrates lies in the enzymatic cleavage of a gamma-glutamyl moiety from a non-fluorescent or poorly fluorescent molecule, which in turn liberates a highly fluorescent reporter group. This "turn-on" fluorescence mechanism provides a direct and proportional signal to the enzymatic activity of GGT.
The general reaction can be summarized as follows:
γ-Glutamyl-Fluorophore (Non-fluorescent/Quenched) + Acceptor --(GGT)--> Fluorophore (Fluorescent) + γ-Glutamyl-Acceptor
These substrates are meticulously designed to be highly specific for GGT, minimizing off-target reactions and ensuring accurate measurement of enzymatic activity. The choice of fluorophore is critical and is often dictated by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.
Quantitative Data of Common GGT Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is contingent upon the specific experimental requirements, including the desired sensitivity, wavelength compatibility with existing instrumentation, and the kinetic properties of the enzyme-substrate interaction. Below is a summary of key quantitative data for several classes of GGT fluorogenic substrates.
| Substrate Class | Example Probe | Km (µM) | Vmax (µM/min) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Coumarin-based | L-γ-Glutamyl-7-amido-4-methylcoumarin (AMC derivative) | - | - | High (upon cleavage)[2][3] | ~365[4] | ~460[4] |
| Naphthalimide-based | Glu-MDA | - | - | - | ~452[5] | ~550[5] |
| Naphthalimide-based | Probe 2 (from Analytical Chemistry, 2016) | 17.64[6] | - | 0.026 (quenched), 0.608 (activated)[6] | ~354 (activated)[6] | 473[6] |
| Rhodamine-based | γ-Glutamyl-Rhodamine 110 | - | - | High (upon cleavage)[7] | ~490 | ~520 |
| Cresyl Violet-based | γ-Glutamyl-Cresyl Violet | - | - | High (upon cleavage)[8] | ~585[9] | ~615[9] |
Experimental Protocols
The following protocols provide a generalized framework for the determination of GGT activity using fluorogenic substrates. It is essential to optimize these protocols based on the specific substrate, sample type, and instrumentation.
General Reagent Preparation
-
Assay Buffer: A common buffer is Tris-HCl (50-100 mM) with a pH of 7.4-8.2. The buffer may be supplemented with an acceptor substrate like glycylglycine (20-50 mM) to enhance the reaction rate.
-
Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable organic solvent such as DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution protected from light at -20°C.
-
GGT Standard Solution: For generating a standard curve, a purified GGT enzyme of known activity is required. Prepare a stock solution and serial dilutions in the assay buffer.
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly after appropriate dilution in assay buffer.
-
Cell Lysates: Homogenize cells in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the GGT activity.
-
Tissues: Homogenize tissue samples in an appropriate buffer, followed by centrifugation to clarify the lysate.
-
Fluorometric Assay Protocol in a 96-Well Plate Format
-
Prepare Working Solutions:
-
Dilute the fluorogenic substrate stock solution to the desired working concentration (typically in the low micromolar range) in the assay buffer.
-
Prepare serial dilutions of the GGT standard in assay buffer.
-
-
Set up the 96-Well Plate:
-
Add a fixed volume of the appropriate standards, samples, and controls (e.g., buffer only for blank) to the wells of a black, clear-bottom 96-well plate.
-
For each sample, it is recommended to run duplicates or triplicates.
-
-
Initiate the Enzymatic Reaction:
-
Add a fixed volume of the fluorogenic substrate working solution to each well to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate time intervals using a microplate reader set to the specific excitation and emission wavelengths of the liberated fluorophore.
-
For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes. For endpoint assays, a single reading is taken after a fixed incubation time.
-
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity of the standards against their known GGT activity to generate a standard curve.
-
Sample Activity: Determine the rate of fluorescence increase for each sample from the linear portion of the kinetic curve. Use the standard curve to convert the rate of fluorescence change into GGT activity (e.g., in mU/mL). One unit of GGT is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
Visualizations: Signaling Pathways and Experimental Workflows
The Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a fundamental biochemical pathway involving GGT. It is responsible for the breakdown and synthesis of glutathione, a critical antioxidant.
Caption: The Gamma-Glutamyl Cycle illustrating the role of GGT.
Experimental Workflow for GGT Activity Measurement
This diagram outlines the typical steps involved in measuring GGT activity using a fluorogenic substrate.
Caption: A generalized workflow for a GGT fluorometric assay.
Applications in Research and Drug Development
The high sensitivity and real-time nature of fluorogenic GGT assays have led to their widespread adoption in various research and development areas:
-
Cancer Research: GGT is often overexpressed in various cancers, and fluorogenic probes are used for cancer cell imaging, tumor detection, and monitoring therapeutic responses.[10][11]
-
Drug Discovery: These assays are invaluable for high-throughput screening of potential GGT inhibitors, which represent a promising class of therapeutic agents.
-
Liver Disease Diagnostics: Elevated GGT levels are a key indicator of liver damage. Fluorogenic assays provide a sensitive method for quantifying GGT in serum and other biological fluids.
-
Oxidative Stress Studies: As GGT is central to glutathione metabolism, its activity is often monitored in studies related to oxidative stress and cellular redox homeostasis.
Conclusion
Fluorogenic substrates for gamma-glutamyl transferase offer a robust and sensitive platform for the quantification of its enzymatic activity. The continuous development of novel probes with improved photophysical and kinetic properties is expanding the utility of these tools in both fundamental research and clinical applications. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of GGT fluorogenic assays in the laboratory. For researchers and professionals in drug development, a thorough understanding of these principles and methodologies is essential for advancing our understanding of GGT's role in health and disease and for the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Turn-On Fluorescence Probe for Cancer-Related γ-Glutamyltranspeptidase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamyltranspeptidase (GGT) Sensitive Fluorescence Probes for Cancer Diagnosis; Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-GLU-AMC-OH (CAS Number 72669-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutamic acid γ-(7-amido-4-methylcoumarin) (H-GLU-AMC-OH), with CAS number 72669-53-5, is a crucial fluorogenic substrate in the fields of biochemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, its applications in enzymatic assays, detailed experimental protocols for its use, and its role in studying significant signaling pathways. This compound is primarily utilized to measure the activity of enzymes such as aminopeptidase A (APA) and gamma-glutamyltransferase (GGT). Upon enzymatic cleavage of the glutamyl residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and continuous method for monitoring enzyme kinetics. This document serves as a detailed resource for laboratory professionals, offering structured data, step-by-step methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound is a derivative of glutamic acid and the fluorophore 7-amino-4-methylcoumarin. Its utility as a fluorogenic substrate stems from the quenching of the AMC fluorophore's fluorescence when it is conjugated to the glutamic acid residue. Enzymatic cleavage liberates the AMC, resulting in a significant increase in fluorescence.
Physicochemical and Fluorescent Data
A summary of the key quantitative data for this compound and its fluorescent product, AMC, is presented in the tables below. This information is essential for designing and executing enzymatic assays.
| Chemical and Physical Properties of this compound | |
| CAS Number | 72669-53-5[1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₅[1][2][3] |
| Molecular Weight | 304.3 g/mol [1][2][3] |
| Appearance | White to off-white solid |
| Melting Point | 190-196 °C (decomposes)[1] |
| Storage Conditions | Store at -20°C, protected from light. |
| Solubility | Soluble in dimethyl sulfoxide (DMSO).[4] |
| Fluorescent Properties of Cleavage Product (AMC) | |
| Excitation Wavelength (λex) | 345 - 365 nm[5][6][7] |
| Emission Wavelength (λem) | 440 - 460 nm[1][6][7] |
| Appearance of Emitted Light | Blue fluorescence[8][9] |
Note: While extensive research has been conducted on this compound, specific Km and Vmax values for its interaction with aminopeptidase A and gamma-glutamyltransferase are not consistently reported across publicly available literature. Researchers are advised to determine these kinetic parameters empirically under their specific experimental conditions.
Enzymatic Applications
This compound is a versatile substrate for monitoring the activity of several key enzymes, most notably aminopeptidase A and gamma-glutamyltransferase.
Aminopeptidase A (APA)
Aminopeptidase A is a metalloprotease that specifically cleaves N-terminal acidic amino acid residues, such as glutamate and aspartate, from peptides. It plays a critical role in the renin-angiotensin system, where it converts angiotensin II to angiotensin III, thereby participating in the regulation of blood pressure.[4] APA is also implicated in angiogenesis, making it a target of interest in cancer research.
Gamma-Glutamyltransferase (GGT)
Gamma-glutamyltransferase is a membrane-bound enzyme that facilitates the transfer of the gamma-glutamyl functional group from molecules like glutathione to an acceptor, which can be an amino acid, a peptide, or water. GGT is central to the gamma-glutamyl cycle, a key pathway for glutathione synthesis and degradation.[3] This cycle is vital for maintaining cellular antioxidant defenses and for the detoxification of xenobiotics. Elevated GGT levels in serum are a well-established biomarker for liver diseases.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in enzymatic assays. These protocols are intended as a starting point and may require optimization based on the specific enzyme source and experimental setup.
General Workflow for Enzyme Activity Assay
The general procedure for measuring enzyme activity using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.
Caption: General workflow for an enzyme activity assay using this compound.
Detailed Protocol for Gamma-Glutamyltransferase (GGT) Assay
This protocol is adapted from commercially available GGT assay kits.
Materials:
-
GGT Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
This compound (GGT Substrate)
-
GGT enzyme (positive control or sample)
-
AMC Standard (for quantification)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare GGT Assay Buffer and allow it to reach room temperature.
-
Reconstitute lyophilized this compound in DMSO to create a stock solution. Further dilute with GGT Assay Buffer to the desired working concentration. Protect from light.
-
Prepare a dilution series of the AMC standard in GGT Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Prepare the GGT enzyme solution (e.g., purified enzyme, cell lysate, or serum sample) in GGT Assay Buffer. Keep on ice.
-
-
Assay Execution:
-
Add the AMC standards in duplicate to the microplate. Adjust the final volume with GGT Assay Buffer.
-
Add the test samples (and positive control) to separate wells.
-
Initiate the enzymatic reaction by adding the GGT Substrate solution to all wells containing samples and controls.
-
Mix gently.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a microplate reader with excitation at approximately 365 nm and emission at approximately 460 nm.
-
For kinetic assays, take readings every 3-5 minutes for a period of 30 minutes to 2 hours at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of a reagent blank from all readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Calculate the rate of the reaction (change in fluorescence over time) for each sample from the linear portion of the kinetic curve.
-
Convert the rate of fluorescence change to the rate of AMC production using the standard curve to determine the GGT activity.
-
Signaling Pathways
Understanding the signaling pathways in which APA and GGT are involved is crucial for interpreting the results of enzymatic assays using this compound.
The Renin-Angiotensin System (RAS) and Aminopeptidase A
The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance. Aminopeptidase A is a key enzyme in this pathway, responsible for the conversion of Angiotensin II to Angiotensin III.
Caption: The role of Aminopeptidase A (APA) in the Renin-Angiotensin System.
The Gamma-Glutamyl Cycle and GGT
The gamma-glutamyl cycle is essential for the synthesis and breakdown of glutathione (GSH), a major cellular antioxidant. GGT initiates the breakdown of extracellular GSH, allowing for the recovery of its constituent amino acids for intracellular GSH resynthesis.
Caption: The Gamma-Glutamyl Cycle, highlighting the central role of GGT.
Conclusion
This compound is an indispensable tool for researchers and professionals in the life sciences. Its well-characterized fluorescent properties and its specificity for important enzymes like aminopeptidase A and gamma-glutamyltransferase make it a valuable reagent for basic research, clinical diagnostics, and drug development. This guide has provided a consolidated resource of its technical data, detailed experimental procedures, and the biological context of its applications, which should facilitate its effective use in the laboratory. Further optimization of the provided protocols is encouraged to suit specific experimental needs and to further elucidate the roles of these key enzymes in health and disease.
References
- 1. Purification and characterization of an aminopeptidase A from hog intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an aminopeptidase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scbt.com [scbt.com]
- 5. Purification and characterization of an aminopeptidase A from Staphylococcus chromogenes and its use for the synthesis of amino-acid derivatives and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijop.net [ijop.net]
H-GLU-AMC-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of H-GLU-AMC-OH, a fluorogenic substrate critical for enzymatic assays in research and drug development.
Core Molecular and Chemical Properties
This compound, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a key reagent in the fluorometric determination of certain enzymatic activities. Its utility lies in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage.
A summary of its key quantitative data is presented in the table below for ease of reference.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 304.3 g/mol | [1][2] |
| CAS Number | 72669-53-5 |
Enzymatic Assay Applications
This compound is primarily utilized as a fluorogenic substrate for the quantification of enzyme activity, most notably for gamma-glutamyl transferase (GGT) and aminopeptidase A. The principle of these assays is based on the enzymatic hydrolysis of the amide bond linking the glutamic acid residue to the AMC fluorophore. This cleavage results in a significant increase in fluorescence, which can be measured to determine the rate of the enzymatic reaction.
Experimental Protocol: Fluorometric Gamma-Glutamyl Transferase (GGT) Assay
The following is a detailed methodology for a typical GGT activity assay using this compound. This protocol is synthesized from established methods for similar fluorogenic substrates.
I. Materials and Reagents:
-
This compound substrate
-
GGT enzyme source (e.g., purified enzyme, cell lysate, or serum sample)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)
-
Glycylglycine (as an acceptor for the γ-glutamyl group)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at ~365 nm and emission at ~460 nm
-
Purified water
-
Positive control (known concentration of active GGT)
-
Negative control (assay buffer without enzyme)
II. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM. Store protected from light at -20°C.
-
Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer containing glycylglycine. The optimal concentration of glycylglycine should be determined empirically but is typically in the range of 2-5 mM.
-
Enzyme Preparation: Prepare dilutions of the GGT enzyme source in cold assay buffer to achieve a concentration that results in a linear rate of fluorescence increase over the desired assay time.
III. Assay Procedure:
-
Plate Setup: Add 50 µL of the working substrate solution to each well of the 96-well microplate.
-
Initiate Reaction: Add 50 µL of the prepared enzyme dilutions, positive control, or negative control to the respective wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Incubation and Measurement: Immediately place the microplate in the fluorometric reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.
IV. Data Analysis:
-
Calculate the Rate of Reaction: For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔFU/Δt, where FU is fluorescence units).
-
Standard Curve: To quantify the amount of AMC produced, a standard curve of known AMC concentrations should be prepared and measured under the same assay conditions.
-
Enzyme Activity Calculation: Convert the rate of fluorescence increase (ΔFU/Δt) to the rate of AMC production (nmol/min) using the AMC standard curve. The GGT activity can then be expressed in standard units (e.g., µmol of AMC produced per minute per mg of protein).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the fluorometric GGT assay described above.
References
applications of AMC-based substrates in research
An In-Depth Technical Guide to the Applications of AMC-Based Substrates in Research
Introduction
7-Amino-4-methylcoumarin (AMC) is a fluorescent molecule that serves as a cornerstone for developing fluorogenic substrates used widely in biochemical and cell-based assays.[1][2][3] These substrates are synthetic molecules where a specific peptide or other chemical moiety is attached to the amino group of AMC via an amide bond.[1][4] This conjugation effectively quenches the natural fluorescence of the AMC molecule.[1][3] When an enzyme of interest cleaves this amide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][5] This "turn-on" signal is directly proportional to the enzymatic activity, making AMC-based substrates highly sensitive tools for research and drug discovery.[1][6]
The typical excitation and emission maxima for free AMC are in the ranges of 345–380 nm and 440–460 nm, respectively.[1][2][5] This blue fluorescence is a key feature, allowing for multiplexing with other fluorophores and minimizing spectral overlap with common green and red fluorescent probes.[7]
Core Principle of AMC-Based Assays
The fundamental principle of AMC-based assays lies in the cleavage-induced release of a fluorophore. An enzyme-specific substrate, typically a peptide, is covalently linked to AMC. In this conjugated state, the AMC is non-fluorescent. Upon recognition and cleavage of the substrate by the target enzyme, the highly fluorescent AMC molecule is liberated. The rate of increase in fluorescence intensity is a direct measure of the enzyme's activity.[6]
Key Applications in Research
AMC-based substrates are versatile and have been adapted for a wide range of enzymatic assays, playing a critical role in apoptosis research, drug discovery, and the study of enzyme kinetics.
Protease and Caspase Activity Assays
Proteases are a major class of enzymes studied using AMC substrates. Specific peptide sequences that mimic the natural cleavage sites of proteases are conjugated to AMC.[8] This approach is widely used for:
-
Caspases: A family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death).[5] Detecting caspase activity is a reliable method for quantifying apoptosis.[5] For example, Ac-DEVD-AMC is a well-established substrate for Caspase-3 and Caspase-7.[9][10]
-
Trypsin-like Serine Proteases: These enzymes cleave peptide bonds following basic amino acid residues like arginine (Arg) and lysine (Lys). Substrates such as Z-Arg-Arg-AMC for Cathepsin B and Ac-Arg-Gly-Lys-AMC for trypsin are commonly used.[8][11]
-
Proteasomes: The 26S proteasome has multiple proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like), which can be monitored using specific AMC substrates like Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC, respectively.[12]
Histone Deacetylase (HDAC) Activity Assays
A highly sensitive two-step assay is used to measure the activity of HDACs. In the first step, an HDAC enzyme removes an acetyl group from a specially designed substrate, such as Ac-Arg-Gly-Lys(Ac)-AMC. In the second step, a developing enzyme like trypsin cleaves the now-deacetylated substrate, releasing the fluorescent AMC molecule.[13] The measured fluorescence is directly proportional to the HDAC activity.[13]
Other Enzyme Assays
The versatility of AMC substrates extends to other enzyme classes, including:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme hydrolyzes fatty acid amides. A fluorogenic substrate, arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA), is cleaved by FAAH to release fluorescent AMC.[14][15]
-
Deubiquitinating Enzymes (DUBs): The activity of DUBs like USP14 can be measured using Ubiquitin-AMC (Ub-AMC), where cleavage of the substrate releases AMC.[16]
High-Throughput Screening (HTS) in Drug Discovery
The high sensitivity, homogenous "mix-and-read" format, and adaptability to low-volume microplates make AMC-based assays ideal for high-throughput screening of enzyme inhibitors.[1][17] Researchers can screen large libraries of compounds to identify potential drug candidates that modulate the activity of a target enzyme.[1][16]
Quantitative Data Presentation
Quantitative data from AMC-based assays are crucial for characterizing enzyme kinetics and inhibitor efficacy.
Table 1: Caspase Substrate Specificity
The specificity of caspase assays is determined by the tetrapeptide sequence conjugated to AMC, which mimics the enzyme's target cleavage site.[5]
| Caspase Target | Peptide Sequence | Substrate Name |
| Caspase-1 | Ac-YVAD-AMC | N/A |
| Caspase-2 | Ac-VDVAD-AMC | N/A |
| Caspase-3 | Ac-DEVD-AMC | N/A |
| Caspase-4 | Ac-LEVD-AMC | N/A |
| Caspase-5 | Ac-WEHD-AMC | N/A |
| Caspase-6 | Ac-VEID-AMC | N/A |
| Caspase-7 | Ac-DEVD-AMC | N/A |
| Caspase-8 | Ac-IETD-AMC | N/A |
| Caspase-9 | Ac-LEHD-AMC | N/A |
| Caspase-10 | Ac-AEVD-AMC | N/A |
| Note: Data compiled from multiple sources.[5] |
Table 2: Inhibitor Potency (IC₅₀) Data for Caspases
IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Target Protease | Inhibitor | IC₅₀ (nM) |
| Caspase-1 | Ac-LEHD-CHO | 15.0 |
| 4 (Nitrile acid) | 0.023 | |
| Caspase-3 | Ac-DEVD-CHO | - |
| Caspase-8 | Ac-LEHD-CHO | 3.82 |
| z-IETD-FMK | 350 | |
| Note: Data compiled from multiple sources.[1] IC₅₀ values can vary significantly depending on assay conditions. |
Table 3: Comparative Kinetic Parameters of Fluorogenic Protease Substrates
The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are key parameters of enzyme efficiency.
| Substrate | Target Protease(s) | Fluorophore | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| Ac-Arg-Gly-Lys-AMC | Trypsin-like serine proteases | AMC | Varies | Varies | Varies | Standard substrate for trypsin-like activity.[8] |
| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin | AMC | 13 ± 2 | 1.1 ± 0.1 | 8.5 x 10⁴ | Also cleaved by other proteases like calpain.[8] |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | A well-characterized thrombin substrate.[8] |
| Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values presented are for comparative purposes.[8] |
Detailed Experimental Protocols
Reproducible data requires standardized protocols. Below are methodologies for key AMC-based assays.
Protocol 1: General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified protease.[1]
Materials:
-
Purified protease of interest
-
AMC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
AMC standard solution for calibration
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the AMC substrate in a suitable solvent like DMSO.[1] Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
Reaction Setup: Add the diluted protease solution to each well of the microplate. Include a "no-enzyme" control (substrate only) for background fluorescence.[1]
-
Initiate Reaction: To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent (e.g., 100 µL).[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and excitation/emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm).[6]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1]
-
Data Analysis:
Protocol 2: Determination of Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)
This protocol determines an enzyme's kinetic parameters by measuring reaction rates at various substrate concentrations.[1][6]
Materials:
-
Same as the General Protease Activity Assay.
Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the AMC substrate in the Assay Buffer. The range should typically span from 0.1 to 10 times the expected Kₘ value.[1]
-
Reaction Setup: In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add a fixed concentration of the protease to each well.[1]
-
Initiate and Measure: Initiate the reactions by adding the different concentrations of the substrate. Immediately measure the initial reaction velocity (V₀) for each concentration as described in the general activity assay.[1]
-
Data Analysis:
Protocol 3: Caspase Activity Assay in Cell Lysates
This protocol is used to measure apoptosis by detecting caspase activity in cell extracts.[5]
Materials:
-
Cells of interest (untreated and treated with an apoptosis-inducing agent)
-
Cell Lysis Buffer
-
Assay Buffer (e.g., 2X concentration: 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)[5]
-
Caspase-specific AMC substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
AMC Standard Solution
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in the treatment group of cells. Harvest both treated and untreated (negative control) cells and prepare cell lysates using the Cell Lysis Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate from each sample.
-
Initiate Reaction: Add 5 µL of the 4 mM AMC substrate to each well to achieve a final concentration of 200 µM.[5]
-
Incubation & Measurement: Incubate the plate at 37°C. For a kinetic reading, measure fluorescence every 5-15 minutes.[9] For an endpoint reading, incubate for 30-60 minutes before measuring.[9]
-
Data Analysis:
Protocol 4: High-Throughput Inhibitor Screening
This protocol is adapted for screening compound libraries to find enzyme inhibitors.[1]
Procedure:
-
Compound Plating: Add a small volume of each test compound (typically dissolved in DMSO) to individual wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).[1]
-
Enzyme Addition and Pre-incubation: Add the diluted protease solution to each well. Pre-incubate the enzyme with the compounds for a specific time (e.g., 15-30 minutes) to allow for binding.[1]
-
Initiate Reaction: Initiate the enzymatic reaction by adding the AMC-substrate solution to all wells, preferably simultaneously using an automated liquid handler.[1]
-
Measure and Analyze: Measure fluorescence intensity as described in the general assay. Calculate the percentage of inhibition for each compound relative to the negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. ubpbio.com [ubpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-throughput screen for directed evolution of aminocoumarin amide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Enzymes, the catalytic powerhouses of biological systems, are central to both fundamental research and therapeutic intervention. Understanding their kinetics—the rates of their reactions and how they are modulated—is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering unparalleled sensitivity and real-time monitoring capabilities for dissecting enzyme function.[1][2] This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of fluorescent probes in the study of enzyme kinetics.
Core Principles of Fluorescence in Enzyme Assays
Fluorescence spectroscopy is a powerful analytical technique that measures the light emitted by a substance after it has absorbed light.[3] When a molecule, known as a fluorophore, absorbs light of a specific wavelength, its electrons are excited to a higher energy state. As they return to their ground state, they emit light at a longer wavelength, a phenomenon known as fluorescence.[1] Fluorescence-based enzyme assays leverage this principle by using probes whose fluorescent properties change in response to enzymatic activity.[4] This change can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.[4][5]
The high sensitivity of fluorescence allows for the detection of minute changes in substrate or product concentration, making it ideal for studying enzyme kinetics with great precision.[1][6] Furthermore, these assays can be performed in real-time, providing dynamic insights into enzyme behavior.[1]
Types of Fluorescent Probes and Their Signaling Mechanisms
A diverse array of fluorescent probes has been developed to study a wide range of enzymes. These probes can be broadly categorized based on their signaling mechanism.
"Turn-On" and "Turn-Off" Probes
These are the simplest types of probes, where the enzymatic reaction leads to a significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. A common strategy involves the enzymatic cleavage of a non-fluorescent or quenched substrate to release a highly fluorescent product.[4][7] For example, many protease assays utilize peptide substrates flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in a "turn-on" signal.[7]
Förster Resonance Energy Transfer (FRET) Probes
FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore).[1][8] This energy transfer is highly dependent on the distance and orientation between the donor and acceptor. In a FRET-based enzyme assay, a substrate is labeled with both a donor and an acceptor fluorophore. When the substrate is intact, the two fluorophores are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light. Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[8][9][10]
Caption: Principle of a FRET-based enzyme assay.
Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Probes
ICT and PET are photophysical processes that can be modulated by enzymatic reactions to produce a fluorescent signal.[2]
-
ICT Probes: In these probes, an enzymatic modification alters the electron-donating or -withdrawing properties of a substituent on the fluorophore. This change in the internal charge distribution leads to a significant shift in the emission wavelength, allowing for ratiometric measurements that are less sensitive to variations in probe concentration.[2][8]
-
PET Probes: These probes consist of a fluorophore linked to a quencher. In the "off" state, photoexcitation of the fluorophore leads to electron transfer to the quencher, preventing fluorescence emission. An enzymatic reaction can disrupt this PET process, "turning on" the fluorescence.[2]
Aggregation-Induced Emission (AIE) Probes
AIE-based probes are a newer class of fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation.[11][12] In an AIE-based enzyme assay, a soluble, non-fluorescent probe can be enzymatically converted into an insoluble, aggregated product that exhibits strong fluorescence.[11][12]
Applications in Studying Specific Enzyme Classes
Fluorescent probes have been successfully applied to study the kinetics of a wide variety of enzymes.
Kinases
Protein kinases, which play a crucial role in cell signaling, are major drug targets. Fluorescent probes for kinases often consist of a peptide substrate that is phosphorylated by the kinase. This phosphorylation event can be detected through various mechanisms, including FRET and changes in the fluorescence of environmentally sensitive dyes.[13][14] Fluorescently labeled kinase inhibitors are also used to probe the kinase active site and study inhibitor binding kinetics.[15][16]
Caption: A simplified kinase signaling pathway with a fluorescent probe.
Proteases
Proteases are involved in numerous physiological and pathological processes, making them important therapeutic targets.[9] As mentioned earlier, FRET-based probes and "turn-on" probes with a fluorophore and quencher are widely used for monitoring protease activity.[7][9] Near-infrared fluorescence (NIRF) probes have also been developed for in vivo imaging of protease activity due to the deeper tissue penetration of near-infrared light.[9]
Phosphatases
Protein phosphatases counteract the activity of kinases and are equally important in cellular regulation.[17][18] Fluorescent probes for phosphatases are often based on phosphorylated substrates that become fluorescent upon dephosphorylation.[17][18] For example, derivatives of fluorescein diphosphate (FDP) can be used to monitor phosphatase activity through changes in absorbance or fluorescence.[18] Aggregation-induced emission has also been utilized to design sensitive probes for phosphatases like alkaline phosphatase (ALP).[11]
Data Presentation: Quantitative Comparison of Fluorescent Probes
| Probe Type | Enzyme Class | Signaling Mechanism | Typical Fluorophores | Detection Limit | Reference |
| FRET-based Peptide | Proteases (Caspases) | FRET | GFP variants (e.g., CFP/YFP) | N/A | [9] |
| Quenched Peptide | Proteases | "Turn-On" Fluorescence | Aminomethyl coumarin (AMC) | N/A | [7] |
| AIE-based Probe (TPEQN-P) | Phosphatases (ALP) | Aggregation-Induced Emission | Tetraphenylethylene derivative | 0.0077 U/L | [11] |
| Phosphorylated Coumarin | Phosphatases (PTPs) | "Turn-On" Fluorescence | Coumaryl amino acid (pCAP) | N/A | [18] |
| Fluorescent Inhibitor | Kinases (Src, Abl) | Direct Binding | BODIPY | N/A | [16] |
| NIRF Probe | Proteases (Cathepsins) | "Turn-On" Fluorescence | Cyanine dyes | N/A | [9] |
Experimental Protocols
General Protocol for a "Turn-On" Protease Assay
This protocol is a generalized procedure based on common practices for assays using quenched peptide substrates.[7]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the protease of interest (e.g., specific pH, ionic strength, and any necessary cofactors).
-
Prepare a stock solution of the purified protease in a buffer that ensures its stability.
-
-
Assay Setup:
-
In a microplate (e.g., 96-well or 384-well), add the reaction buffer to each well.
-
Add the fluorogenic substrate to each well to achieve the desired final concentration.
-
If testing inhibitors, add the inhibitor compounds at various concentrations to the appropriate wells.
-
Initiate the reaction by adding the protease to each well. The final volume should be consistent across all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the fluorophore being used.
-
Monitor the increase in fluorescence intensity over time at a constant temperature.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic characterization, repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.
-
For inhibitor screening, calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.
-
Caption: General experimental workflow for a fluorescence-based enzyme assay.
Protocol for a Phosphatase Assay Using a Fluorogenic Substrate
This protocol is adapted from methodologies for protein phosphatase assays.[17]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic phosphatase substrate (e.g., a phosphorylated coumarin derivative) in an appropriate solvent.
-
Prepare the enzyme dilution buffer and the reaction buffer, ensuring optimal pH and the presence of any necessary metal ions or reducing agents.
-
Prepare a stock solution of the recombinant phosphatase.
-
-
Assay Setup:
-
In a microplate, dispense the substrate diluted in the reaction buffer into each well.
-
Monitor the baseline fluorescence of each well for a short period (e.g., 5-10 minutes) before adding the enzyme.
-
Initiate the reaction by adding the diluted phosphatase to the wells. Include a "no enzyme" control as a blank.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence emission over time (e.g., for 1 hour) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction rate from the slope of the linear portion of the curve.
-
To determine the limit of detection, plot the reaction slope versus the enzyme concentration.
-
Advantages and Limitations
-
High Sensitivity: Fluorescence assays can detect very low concentrations of substrates and products.[6]
-
Real-Time Monitoring: Allows for the continuous measurement of enzyme activity.[1]
-
Versatility: A wide range of fluorescent probes are available for various enzymes.[1]
-
High-Throughput Screening (HTS) Compatibility: Easily adaptable to microplate formats for screening large compound libraries.[5][19]
-
Non-Invasive: Can be used to study enzyme activity in living cells with minimal perturbation.[5][20]
-
Environmental Sensitivity: Fluorescence can be affected by factors such as pH, temperature, and solvent polarity.[6]
-
Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to non-linear fluorescence signals.[21]
-
Spectral Overlap: In multiplexed assays, the fluorescence spectra of different probes may overlap, causing interference.[5]
-
Probe-Induced Perturbations: The fluorescent label itself may interfere with the enzyme-substrate interaction.[5]
-
Photobleaching: Fluorophores can be irreversibly damaged by prolonged exposure to excitation light.
Conclusion
Fluorescent probes have revolutionized the study of enzyme kinetics, providing powerful and versatile tools for researchers in academia and the pharmaceutical industry. From elucidating fundamental enzymatic mechanisms to high-throughput screening for novel drug candidates, the applications of these probes are vast and continue to expand. By understanding the core principles, diverse signaling mechanisms, and practical considerations outlined in this guide, researchers can effectively harness the power of fluorescence to illuminate the intricate workings of the enzymatic world.
References
- 1. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 9. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive fluorescent probe for alkaline phosphatase and an activity assay based on the aggregation-induced emission effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. An activity-based fluorescent probe and its application for differentiating alkaline phosphatase activity in different cell lines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of fluorescent activity probes for protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interrogating Protein Phosphatases with Chemical Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aminopeptidase A Assay Using H-GLU-AMC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase A, also known as ENPEP or glutamyl aminopeptidase, is a zinc metalloenzyme that plays a crucial role in the renin-angiotensin system by cleaving the N-terminal glutamate or aspartate residues from peptides. Its activity is implicated in blood pressure regulation, making it a significant target for drug development in hypertension and other cardiovascular diseases. This document provides a detailed protocol for a fluorometric assay to measure aminopeptidase A activity using the substrate L-Glutamic acid 7-amido-4-methylcoumarin (H-GLU-AMC-OH).
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by aminopeptidase A. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The rate of AMC production is directly proportional to the aminopeptidase A activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the aminopeptidase A assay.
Table 1: Recombinant Human Aminopeptidase A (ENPEP) Specifications
| Parameter | Value | Reference |
| Source | Mouse myeloma cell line, NS0-derived | [1] |
| Predicted Molecular Mass | 106 kDa | [1] |
| SDS-PAGE | 145 kDa, under reducing conditions | [1] |
| Specific Activity | > 2,000 pmol/min/µg | [1] |
Table 2: this compound Assay Parameters
| Parameter | Recommended Value |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 460 nm |
| Assay Buffer | 25 mM Tris, 50 mM CaCl2, pH 7.5 |
| Enzyme Concentration | 0.4 ng/µL |
| Substrate Concentration | 100 - 200 µM |
| Optimal pH | 7.4 - 7.5 |
Table 3: Common Modulators of Aminopeptidase A Activity
| Modulator | Type | Notes |
| Amastatin | Inhibitor | Non-selective aminopeptidase inhibitor. |
| Bestatin | Inhibitor | Non-selective aminopeptidase inhibitor. |
| EC33 | Inhibitor | A more specific inhibitor of aminopeptidase A. |
| Calcium (Ca2+) | Activator | Aminopeptidase A is a Ca2+-dependent enzyme. |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Aminopeptidase A (ENPEP)
-
This compound (L-Glutamic acid 7-amido-4-methylcoumarin)
-
Assay Buffer: 25 mM Tris, 50 mM CaCl2, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
-
Standard (7-Amino-4-methylcoumarin, AMC) for calibration curve
Detailed Assay Protocol
-
Prepare Assay Buffer: Prepare a solution of 25 mM Tris and 50 mM CaCl2 in distilled water. Adjust the pH to 7.5.
-
Prepare Recombinant Aminopeptidase A: Dilute the recombinant human aminopeptidase A to a final concentration of 0.4 ng/µL in the assay buffer.
-
Prepare Substrate Solution: Prepare a 200 µM solution of this compound in the assay buffer.
-
Set up the Reaction:
-
In a 96-well black microplate, add 50 µL of the diluted recombinant aminopeptidase A solution to each well.
-
Include a substrate blank control containing 50 µL of assay buffer instead of the enzyme solution.
-
To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well. The final concentration of the substrate in the well will be 100 µM.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (380 nm) and emission (460 nm) wavelengths.
-
Measure the fluorescence in kinetic mode at regular intervals (e.g., every minute) for at least 5 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from the corresponding enzyme-containing wells.
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
To determine the specific activity, a standard curve of known concentrations of free AMC should be prepared to convert the relative fluorescence units (RFU) per minute to pmol of AMC released per minute.
-
The specific activity can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Rate of AMC production (pmol/min)) / (amount of enzyme in µg)
-
Visualizations
Caption: Enzymatic cleavage of this compound by Aminopeptidase A.
Caption: this compound assay workflow for Aminopeptidase A.
References
Application Note: γ-Glutamyl Transferase (GGT) Activity Assay in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-Glutamyl transferase (GGT) is a cell-surface enzyme crucial for the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] GGT catalyzes the transfer of the γ-glutamyl moiety from GSH to acceptor molecules, initiating the breakdown of extracellular GSH and facilitating the recovery of its constituent amino acids, particularly cysteine, for intracellular GSH resynthesis.[1][3] Elevated GGT expression is frequently observed in various human cancers, including those of the liver, ovary, and colon, and is strongly correlated with tumor progression, invasion, and resistance to chemotherapy.[1][4][5]
The ability of cancer cells to upregulate GGT allows them to maintain high intracellular GSH levels, thereby protecting them from the oxidative stress induced by many anticancer agents.[3][4] This mechanism is a significant contributor to acquired drug resistance.[4][5] Therefore, the measurement of GGT activity in cell lysates is a critical tool for:
-
Drug Development: Screening for GGT inhibitors to sensitize cancer cells to chemotherapy.[4]
-
Cancer Biology Research: Investigating the role of GGT in oxidative stress, cell proliferation, and apoptosis.[1][5]
-
Biomarker Validation: Assessing GGT as a potential prognostic or diagnostic marker in various diseases.[1]
This document provides a detailed protocol for a colorimetric assay to determine GGT activity in cultured cell lysates.
Principle of the Assay
The colorimetric assay for GGT activity is based on the ability of GGT to catalyze the transfer of a γ-glutamyl group from a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (γ-GpNA), to an acceptor molecule like glycylglycine. This enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation, measured by the increase in absorbance at 405-418 nm, is directly proportional to the GGT activity in the sample.[6][7][8][9]
Experimental Protocols
A. Required Materials
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl, pH 8.0)
-
Protease Inhibitor Cocktail
-
GGT Assay Buffer
-
GGT Substrate: L-γ-glutamyl-p-nitroanilide (γ-GpNA)
-
Acceptor: Glycylglycine
-
p-Nitroaniline (pNA) Standard (for standard curve)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
-
Equipment:
-
Cell culture supplies
-
Refrigerated centrifuge
-
Cell scraper (for adherent cells)
-
Homogenizer or sonicator
-
Microplate reader capable of measuring absorbance at 405-418 nm
-
96-well clear flat-bottom plates
-
Incubator (37°C)
-
B. Protocol 1: Cell Lysate Preparation
This protocol is suitable for both adherent and suspension cells. All steps should be performed on ice to prevent protein degradation.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash cells once with ice-cold PBS. Add a minimal volume of ice-cold cell lysis buffer with freshly added protease inhibitors (e.g., 200 µL for a 6-well plate). Scrape the cells and transfer the suspension to a pre-chilled microfuge tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[10] Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer with protease inhibitors (e.g., 500 µL per 1x10⁷ cells).[10]
-
-
Cell Lysis:
-
Clarification:
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new, pre-chilled tube. This is the cell lysate containing the GGT enzyme.
-
-
Protein Quantification:
C. Protocol 2: GGT Activity Assay (96-Well Plate Format)
-
pNA Standard Curve Preparation:
-
Sample Preparation:
-
Add 10-50 µL of cell lysate to the wells in duplicate.
-
It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[12]
-
Bring the final volume in each sample well to 100 µL with GGT Assay Buffer.
-
Include a GGT-positive control if available.[12]
-
-
Reaction Preparation:
-
Prepare a GGT Reaction Mixture by combining the GGT Substrate (γ-GpNA) and the acceptor (glycylglycine) in GGT Assay Buffer according to the manufacturer's instructions. A common formulation involves diluting a concentrated substrate solution into the assay buffer.[9]
-
Note: The substrate solution can be unstable at room temperature; prepare it fresh and keep it on ice.[12][16]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 90-100 µL of the GGT Reaction Mixture to each sample and positive control well. Do not add to the standard wells.
-
Immediately start measurements using a microplate reader set to 37°C.
-
Kinetic Method (Recommended): Measure the absorbance at 418 nm every 3-5 minutes for 30-60 minutes.[14][15]
-
Endpoint Method: Take an initial absorbance reading (A₀) at T=0 (or after a brief incubation, e.g., 3 minutes). Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Take a final absorbance reading (A₁).[15]
-
-
Standard Curve Measurement:
-
After the kinetic run is complete, measure the absorbance of the pNA standard wells at 418 nm.
-
D. Data Analysis
-
Calculate ΔOD: For each sample, calculate the change in absorbance (ΔOD = A₁ - A₀) over the linear portion of the reaction curve.
-
Generate Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations (nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate GGT Activity:
-
Use the standard curve to convert the ΔOD of your samples into the amount of pNA produced (B, in nmol).[15]
-
Calculate the GGT activity using the following formula: Activity (nmol/min/mg) = [B / (T × P)] Where:
-
B = Amount of pNA produced (nmol)
-
T = Reaction time (minutes)
-
P = Amount of protein in the sample well (mg)
-
-
Unit Definition: One unit of GGT is the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[15][16]
-
Data Presentation
Table 1: Representative GGT Activity in Human Cancer Cell Lines This table provides example data for comparative purposes. Actual values will vary based on cell line, passage number, and culture conditions.
| Cell Line | Cancer Type | GGT Activity (mU/mg protein) |
| Me665/2/60 | Melanoma | High (~150-200) |
| A549 | Lung Carcinoma | Moderate (~20-40) |
| HT-29 | Colon Adenocarcinoma | Low-Moderate (~10-20) |
| MCF-7 | Breast Adenocarcinoma | Low (~5-10) |
| (Note: These are approximate values derived from literature and should be used as a general guide.[17]) |
Mandatory Visualizations
GGT and Glutathione Metabolism Pathway
GGT on the cell surface breaks down extracellular glutathione (GSH) into glutamate and a Cys-Gly dipeptide. The dipeptide is further cleaved, and the resulting amino acids are transported into the cell to be re-synthesized into intracellular GSH, which plays a key role in protecting the cell from oxidative damage and conferring drug resistance.[1][4]
Caption: GGT's role in glutathione metabolism and drug resistance.
Experimental Workflow for GGT Activity Assay
Caption: Workflow for measuring GGT activity in cell lysates.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. eurjbreasthealth.com [eurjbreasthealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-glutamyltransferase, redox regulation and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Gamma Glutamyl Transferase (GGT) Assay Kit (Colorimetric) | Abcam [abcam.com]
- 8. γ-Glutamyl Transferase (GGT/γ-GT) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Kinetic Analysis of Enzyme Inhibition Using H-GLU-AMC-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the kinetic analysis of enzyme inhibition using the fluorogenic substrate H-GLU-AMC-OH (L-Glutamic acid 7-amido-4-methylcoumarin). This substrate is particularly useful for assaying the activity of aminopeptidases that exhibit specificity for an N-terminal glutamyl residue. Cleavage of the amide bond by these enzymes releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a sensitive and continuous measure of enzyme activity. Understanding the kinetics of enzyme inhibition is crucial in basic research for elucidating enzyme mechanisms and in drug discovery for the development of novel therapeutics.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound to yield L-Glutamic acid and the fluorescent product AMC. The rate of AMC formation is directly proportional to the enzyme activity and can be monitored in real-time using a fluorometer. Enzyme inhibitors are compounds that decrease the rate of this reaction. By measuring the reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition and the inhibitor's potency (e.g., Ki) can be determined.
Featured Enzymes and Inhibitors
This compound is a valuable tool for studying a range of aminopeptidases. This document focuses on the following enzymes and their corresponding inhibitors as examples:
-
Aminopeptidase A (ENPEP): A zinc metalloenzyme that specifically cleaves N-terminal acidic amino acids, such as glutamate and aspartate. It plays a role in blood pressure regulation by converting angiotensin II to angiotensin III.
-
Aminopeptidase N (CD13): A widely distributed zinc metalloenzyme involved in the final digestion of peptides. It cleaves neutral amino acids from the N-terminus of peptides.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize key kinetic parameters for the featured enzymes and their inhibitors. These values are essential for designing experiments and for the comparative analysis of inhibitor potency.
Table 1: Michaelis-Menten Constants (Km) for this compound
| Enzyme | EC Number | Km (mM) |
| Aminopeptidase A (ENPEP) | 3.4.11.7 | ~0.4 |
Table 2: Inhibition Constants (Ki) for Selected Inhibitors
| Enzyme | Inhibitor | Inhibition Type | Ki |
| Aminopeptidase A | Amastatin | Competitive | 1 µM |
| Aminopeptidase N | Bestatin | Competitive | 4.1 µM |
Experimental Protocols
I. Preparation of Reagents
1. Assay Buffer:
-
Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 1 mM CaCl2.
-
Ensure all reagents are of high purity.
-
The optimal pH and buffer composition may vary depending on the specific enzyme and should be optimized accordingly.
2. This compound Substrate Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
3. AMC Standard Stock Solution:
-
Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
4. Enzyme Solution:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl with stabilizers as recommended by the supplier).
-
The final enzyme concentration in the assay will need to be determined empirically to ensure a linear reaction rate over the desired time course.
5. Inhibitor Stock Solutions:
-
Dissolve the inhibitors (e.g., Amastatin, Bestatin) in an appropriate solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to the desired final concentrations.
II. Enzyme Inhibition Assay Protocol (96-well plate format)
This protocol is designed for determining the IC50 value and subsequently the Ki of an inhibitor.
-
Prepare AMC Standard Curve:
-
In a black, clear-bottom 96-well plate, add a range of AMC concentrations (e.g., 0 to 50 µM) in triplicate.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
This standard curve is used to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Set up the Enzyme Inhibition Reaction:
-
In separate wells of the 96-well plate, add the following components in the order listed:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Enzyme solution (pre-diluted in assay buffer)
-
-
The final volume at this stage should be 50 µL.
-
Include a "no enzyme" control for each inhibitor concentration to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of pre-warmed this compound substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
The final substrate concentration should be at or near the Km value for IC50 determination. To determine the inhibition mechanism and Ki, a range of substrate concentrations bracketing the Km value should be used.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
-
Use an excitation wavelength of approximately 355-380 nm and an emission wavelength of approximately 460 nm.
-
III. Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity (RFU) against time.
-
The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
-
Determine the IC50 Value:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Determine the Mechanism of Inhibition and Ki:
-
To determine the mechanism of inhibition, perform the assay with multiple fixed inhibitor concentrations and a range of substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Alternatively, fit the velocity data directly to the appropriate Michaelis-Menten equation modified for the specific type of inhibition.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Experimental Workflow
Signaling Pathways: Mechanisms of Enzyme Inhibition
The following diagrams illustrate the different modes of reversible enzyme inhibition.
Application Notes and Protocols for High-Throughput Screening with H-GLU-AMC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-GLU-AMC-OH (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase A (APA), also known as angiotensinase A or glutamyl aminopeptidase (ENPEP). Aminopeptidase A is a zinc-dependent metalloprotease that plays a critical role in the renin-angiotensin system (RAS) by cleaving the N-terminal aspartic acid from angiotensin II to form angiotensin III. This enzymatic activity is implicated in the regulation of blood pressure, angiogenesis, and has been associated with various pathologies including cancer and neurodegenerative diseases. The use of this compound in a high-throughput screening (HTS) format provides a robust and efficient method for the discovery of novel modulators of aminopeptidase A activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by aminopeptidase A. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the enzyme's activity and can be measured over time. Potential inhibitors of aminopeptidase A will decrease the rate of AMC release, leading to a reduction in the fluorescence signal.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~460 nm |
| Purity | >98% |
| Storage | -20°C, protected from light |
Table 2: Example Kinetic Parameters for Aminopeptidases with AMC-Conjugated Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Aminopeptidase A (ENPEP) | Glu-AMC | ~400 | ~57 | [1] |
| Aminopeptidase N | Ala-AMC | - | - | [2] |
Note: Specific kinetic parameters for this compound with Aminopeptidase A may vary depending on assay conditions.
Table 3: Inhibitor Profile for Aminopeptidases
| Inhibitor | Target Enzyme | K_i_ (nM) | IC_50_ (µM) | Reference |
| Amastatin | Aminopeptidase M | 19 | - | [3] |
| Bestatin | Aminopeptidase M | 4100 | - | [3] |
Note: These values are for a related aminopeptidase and serve as an example. IC_50_ values for inhibitors of Aminopeptidase A should be determined experimentally using the provided protocol.
Experimental Protocols
Protocol 1: General Aminopeptidase A Activity Assay
This protocol provides a basic framework for measuring the activity of purified Aminopeptidase A.
Materials:
-
Recombinant Human Aminopeptidase A (ENPEP)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM CaCl₂
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant Aminopeptidase A and this compound to their desired final concentrations in pre-warmed Assay Buffer.
-
-
Assay Reaction:
-
Add the diluted enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the diluted substrate solution to each well.
-
The final volume should be consistent across all wells (e.g., 50 µL for a 384-well plate).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Controls:
-
Include a "no-enzyme" control (substrate only) to determine background fluorescence.
-
Include a "no-substrate" control (enzyme only) to check for intrinsic fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.
-
Protocol 2: High-Throughput Screening (HTS) for Aminopeptidase A Inhibitors
This protocol is designed for screening large compound libraries for potential inhibitors of Aminopeptidase A.
Materials:
-
All materials from Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Amastatin, Bestatin - though their potency against APA may vary)
-
384-well black, flat-bottom microplates
-
Automated liquid handling systems (recommended)
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of a 384-well plate.
-
Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative (vehicle) control.
-
-
Enzyme Addition and Pre-incubation:
-
Add diluted Aminopeptidase A solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells simultaneously using a multichannel pipette or automated dispenser.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in kinetic or endpoint mode as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Confirmed hits should be further characterized through dose-response curves to determine their IC₅₀ values.
-
Protocol 3: Sample Preparation from Cell Lysates
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
The lysate can then be used as the enzyme source in the activity assays.
Visualizations
Caption: High-Throughput Screening Workflow for Aminopeptidase A Inhibitors.
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
References
Measuring Enzyme Activity in Tissue Homogenates with H-GLU-AMC-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the activity of specific aminopeptidases in tissue homogenates using the fluorogenic substrate H-GLU-AMC-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)). This substrate is particularly useful for assaying Aminopeptidase A (APA) and γ-glutamyl transpeptidase (GGT), enzymes with significant roles in various physiological and pathological processes. Cleavage of the γ-glutamyl bond from this compound by these enzymes releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. The high sensitivity of this fluorometric assay makes it ideal for analyzing small tissue samples.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. In the presence of Aminopeptidase A or γ-glutamyl transpeptidase, the substrate is cleaved, releasing the free AMC fluorophore. The fluorescence intensity of the liberated AMC is directly proportional to the enzyme activity in the sample. The reaction can be monitored kinetically or as an endpoint measurement using a fluorescence microplate reader or spectrofluorometer with excitation at approximately 365 nm and emission detection at around 460 nm.
Featured Enzymes and Their Significance
Aminopeptidase A (APA; EC 3.4.11.7) , also known as glutamyl aminopeptidase, is a membrane-bound zinc metalloprotease. It plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II to Angiotensin III, both of which are involved in blood pressure regulation.[1] APA is found in various tissues, with particularly high activity in the kidney, brain, and adrenal glands.[1][2][3] Its involvement in cardiovascular function makes it a potential therapeutic target.
γ-Glutamyl Transpeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a key role in glutathione metabolism.[4] It is involved in the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which is essential for maintaining intracellular antioxidant levels and for the detoxification of xenobiotics.[4] GGT is abundant in the liver, kidney, and pancreas.[5] Elevated serum GGT levels are a well-established biomarker for liver and bile duct diseases.[6][7][8]
Data Presentation
Table 1: Relative Aminopeptidase A Activity in Various Rat Tissues
| Tissue | Relative Activity |
| Kidney | +++++ |
| Brain | ++++ |
| Adrenal Gland | +++ |
| Liver | ++ |
| Heart | + |
Relative activity is denoted by '+' symbols, with '+++++' indicating the highest activity. Data is compiled from qualitative and quantitative studies on APA distribution.[2][3]
Table 2: Relative γ-Glutamyl Transpeptidase Activity in Human Tissues
| Tissue | Relative Activity |
| Kidney | +++++ |
| Liver | ++++ |
| Pancreas | +++ |
| Intestine | ++ |
| Heart | + |
| Brain | + |
Relative activity is denoted by '+' symbols, with '+++++' indicating the highest activity. Data is based on established knowledge of GGT distribution.[5][8]
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue homogenates suitable for enzyme activity assays. All steps should be performed on ice to minimize enzyme degradation.
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail.
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh the tissue sample and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add 9 volumes of ice-cold Homogenization Buffer (e.g., 100 mg of tissue in 900 µL of buffer).
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until no large pieces are visible.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble and microsomal enzymes. This is the tissue homogenate.
-
Determine the total protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.
-
The homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Fluorometric Enzyme Activity Assay
This protocol is a general guideline for measuring Aminopeptidase A or γ-glutamyl transpeptidase activity using this compound. Optimal conditions may vary depending on the tissue and specific enzyme being assayed.
Materials:
-
Tissue homogenate (from Part 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8[9]
-
This compound Substrate Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.
-
AMC Standard Stock Solution: 1 mM in DMSO. Store at -20°C, protected from light.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
1. Preparation of Reagents:
- AMC Standard Curve: Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
- Working Substrate Solution: Dilute the this compound Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 200 µM). A final assay concentration of 50-100 µM is a good starting point.
- Sample Dilution: Dilute the tissue homogenate in ice-cold Assay Buffer to a concentration that results in a linear rate of fluorescence increase over time. The optimal dilution factor should be determined empirically for each tissue type.
2. Assay Protocol:
- Add 50 µL of the diluted tissue homogenate to each well of the 96-well plate.
- For the standard curve, add 50 µL of each AMC standard dilution to separate wells.
- To initiate the enzymatic reaction, add 50 µL of the Working Substrate Solution to the sample wells.
- For the standard curve wells, add 50 µL of Assay Buffer.
- The final volume in each well will be 100 µL.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
- For a kinetic assay, record the fluorescence every 1-2 minutes for 30-60 minutes.
- For an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then measure the final fluorescence.
3. Data Analysis:
- Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
- Enzyme Activity:
- For a kinetic assay, determine the rate of the reaction (V₀) in fluorescence units per minute (RFU/min) from the linear portion of the fluorescence versus time plot.
- For an endpoint assay, subtract the fluorescence of a blank well (containing buffer and substrate but no enzyme) from the final fluorescence of the sample wells.
- Convert the RFU or RFU/min to the amount of AMC produced (in µmoles or nmoles) using the standard curve.
- Calculate the enzyme activity and normalize it to the protein concentration of the tissue homogenate. The activity is typically expressed as µmol/min/mg of protein or nmol/min/mg of protein.
Enzyme Activity (U/mg) = (nmol of AMC produced per min) / (mg of protein in the well)
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for measuring enzyme activity in tissue homogenates.
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
Caption: Role of GGT in Glutathione Metabolism.
References
- 1. Aminopeptidase A: distribution in rat brain nuclei and increased activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental and ageing changes in aminopeptidase activities in selected tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of aminopeptidases in a rat saline model of volume hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Gamma-Glutamyl Transpeptidase (GGT) Test [webmd.com]
- 7. testing.com [testing.com]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-GLU-AMC-OH Microplate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-GLU-AMC-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) is a fluorogenic substrate designed for the sensitive and continuous assay of aminopeptidase A (APA), also known as glutamyl aminopeptidase. This enzyme plays a crucial role in various physiological processes, most notably in the renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin II to Angiotensin III.[1][2] The assay's principle is based on the enzymatic cleavage of the γ-glutamyl bond in this compound by aminopeptidase A. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time using a microplate reader. The fluorescence intensity is directly proportional to the enzymatic activity. This application note provides a detailed protocol for utilizing this compound in a 96-well microplate format for the kinetic analysis of aminopeptidase A activity.
Principle of the Assay
The this compound substrate is virtually non-fluorescent. In the presence of aminopeptidase A, the substrate is hydrolyzed, releasing free AMC. This product is highly fluorescent, with an excitation maximum around 341-360 nm and an emission maximum in the range of 440-465 nm.[3][4][5] The rate of increase in fluorescence intensity is a direct measure of the enzyme's activity.
Data Summary
The following table provides a summary of the key quantitative data for performing an aminopeptidase A assay using this compound.
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 355 nm | Optimal excitation can range from 341-360 nm. |
| Emission Wavelength | 460 nm | Optimal emission can range from 440-465 nm. |
| Substrate Concentration | 10-100 µM | The final concentration should ideally be at or below the Km value to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 50 µM. |
| Enzyme Concentration | 0.5-10 nM | The optimal concentration will depend on the purity and specific activity of the enzyme preparation. It should be adjusted to ensure a linear reaction rate over the desired time course. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | The buffer composition can be optimized based on the specific requirements of the enzyme. |
| Incubation Temperature | 37°C | Ensure a constant temperature is maintained throughout the assay. |
| Assay Volume | 100-200 µL | The volume will depend on the microplate format. |
| Kinetic Reading Interval | 30-60 seconds | For an initial rate measurement, a reading every minute for 15-30 minutes is typically sufficient. |
| Microplate Type | Black, flat-bottom | Black plates are essential to minimize background fluorescence and well-to-well crosstalk. |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified or recombinant aminopeptidase A
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader with fluorescence detection capabilities
-
Black, flat-bottom 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store this solution at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of aminopeptidase A in an appropriate buffer (e.g., Assay Buffer). The concentration should be high enough to allow for dilution to the final working concentration. Store as recommended by the supplier, typically at -80°C in aliquots.
Assay Procedure (Kinetic Assay)
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., for a 50 µM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 100 µM).
-
Enzyme Working Solution: Dilute the aminopeptidase A stock solution in Assay Buffer to the desired final concentration (e.g., for a 5 nM final concentration in a 100 µL reaction volume, prepare a 2X working solution of 10 nM).
-
-
Set up the Microplate Reader:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 460 nm.
-
Set the temperature to 37°C.
-
Program the reader to perform a kinetic read every 60 seconds for a total of 30 minutes.
-
Gain Setting Optimization: The gain setting regulates the amplification of the fluorescence signal.[3] To optimize, use a well with the highest expected fluorescence (a positive control with active enzyme and substrate) and adjust the gain to achieve a reading that is approximately 80-90% of the detector's maximum without saturation. Many modern microplate readers have an auto-gain function that can perform this optimization automatically.
-
-
Perform the Assay:
-
Add 50 µL of the Enzyme Working Solution to each well of the 96-well plate.
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of Assay Buffer instead of the Enzyme Working Solution.
-
No-Substrate Control: 50 µL of the Enzyme Working Solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells. For the no-substrate control, add 50 µL of Assay Buffer.
-
Immediately place the plate in the microplate reader and start the kinetic measurement.
-
Data Analysis
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the no-enzyme control from the slopes of the experimental wells to correct for background fluorescence and substrate auto-hydrolysis.
-
The corrected V₀ is a measure of the aminopeptidase A activity.
Visualizations
Signaling Pathway
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
Experimental Workflow
Caption: this compound Microplate Assay Workflow.
Logical Relationship of the Assay
Caption: Principle of the this compound Fluorogenic Assay.
References
Preparing Stock and Working Solutions of H-GLU-AMC-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of the fluorogenic substrate H-GLU-AMC-OH (L-Glutamic acid 7-amido-4-methylcoumarin). This substrate is utilized in the determination of enzymatic activity for proteases such as aminopeptidase A and γ-glutamyl transferase (GGT). Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive measure of enzyme activity.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₅[1][2] |
| Molecular Weight | 304.3 g/mol [1][2] |
| Appearance | White to off-white powder |
| Storage (Lyophilized) | -20°C, desiccated[3] |
| Stability (Lyophilized) | 36 months at -20°C[3] |
| Storage (in Solution) | -20°C[3] |
| Stability (in Solution) | Up to 1 month at -20°C[3] |
| Excitation Wavelength (AMC) | ~365 nm |
| Emission Wavelength (AMC) | ~460 nm |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 304.3 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.043 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to one month.[3]
Caption: Workflow for this compound Stock Solution Preparation.
Preparation of this compound Working Solution for Enzymatic Assays
This protocol outlines the dilution of the 10 mM stock solution to a working concentration for use in enzymatic assays. The final working concentration will depend on the specific enzyme and assay conditions, but a common starting point is 100 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer (see examples below)
-
Microcentrifuge tubes or 96-well plates
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the required volume of the stock solution to achieve the desired final working concentration in the total assay volume. For example, to prepare a 100 µM working solution in a final assay volume of 100 µL, you would need 1 µL of the 10 mM stock solution.
-
Dilute the stock solution in the appropriate assay buffer. It is recommended to perform a serial dilution if a large dilution factor is required.
-
Prepare the working solution fresh on the day of the experiment and keep it on ice, protected from light, until use.
Application in Enzymatic Assays
This compound is a versatile substrate for measuring the activity of various peptidases. Below are example assay setups for aminopeptidase A and γ-glutamyl transferase.
Aminopeptidase A Activity Assay
This assay measures the cleavage of the N-terminal glutamic acid from the AMC fluorophore by aminopeptidase A.
Assay Buffer Example:
-
50 mM Tris-HCl, pH 7.8[4]
Protocol:
-
Prepare the this compound working solution in the assay buffer to a final concentration of 100 µM.
-
In a 96-well plate, add the enzyme sample (e.g., purified enzyme, cell lysate, or tissue homogenate).
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~460 nm.
-
The rate of fluorescence increase is proportional to the aminopeptidase A activity.
γ-Glutamyl Transferase (GGT) Activity Assay
This assay measures the transfer of the γ-glutamyl group from this compound, releasing the fluorescent AMC molecule.
Assay Buffer Example:
Protocol:
-
Prepare the this compound working solution in the GGT assay buffer to a final concentration of 100 µM.
-
Add the sample containing GGT (e.g., serum, plasma, or tissue homogenate) to the wells of a 96-well plate.[5]
-
Start the enzymatic reaction by adding the this compound working solution.
-
Incubate the reaction at 37°C.[5]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.[5]
-
The GGT activity is determined from the rate of increase in fluorescence.
References
- 1. H-GLU(AMC)-OH | 72669-53-5 [m.chemicalbook.com]
- 2. H-Glu(amc)-OH | C15H16N2O5 | CID 688485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assays Using H-GLU-AMC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-GLU-AMC-OH, chemically known as (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, is a fluorogenic substrate designed for the sensitive detection of specific peptidase and transferase activities in cell-based assays. This compound consists of a glutamic acid residue linked to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond, the highly fluorescent AMC molecule is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying the activity of enzymes such as aminopeptidase A and γ-glutamyl transferase (GGT), which are implicated in a variety of physiological and pathological processes, including cancer and cardiovascular diseases.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 72669-53-5[1] |
| Molecular Formula | C₁₅H₁₆N₂O₅[1] |
| Molecular Weight | 304.3 g/mol [1] |
The cleavage of this compound liberates the fluorophore 7-amino-4-methylcoumarin (AMC), which has a distinct fluorescence profile.
Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Wavelength (nm) |
| Excitation Maximum | ~341-351 |
| Emission Maximum | ~430-441 |
Signaling Pathways
Aminopeptidase A and the Renin-Angiotensin System
Aminopeptidase A (APA) is a membrane-bound metalloprotease that plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. APA catalyzes the conversion of Angiotensin II to Angiotensin III, a potent vasoconstrictor. Dysregulation of APA activity has been implicated in hypertension and other cardiovascular diseases, as well as in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
References
Application Notes and Protocols for Continuous Kinetic Assay with H-GLU-AMC-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing the fluorogenic substrate H-GLU-AMC-OH in a continuous kinetic assay format. This substrate is primarily employed for measuring the enzymatic activity of aminopeptidase A and γ-glutamyltransferase (GGT), making it a valuable tool in basic research, diagnostics, and high-throughput screening for drug discovery.
The assay principle is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. Cleavage of the amide bond by the target enzyme releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for real-time monitoring of the enzymatic reaction.
I. Enzymatic Reaction Signaling Pathway
The enzymatic cleavage of this compound results in the liberation of a fluorescent reporter molecule, AMC. This process can be depicted as a straightforward enzymatic reaction.
Caption: Enzymatic hydrolysis of this compound.
II. Experimental Protocols
This section details the necessary protocols for conducting a continuous kinetic assay using this compound. The protocols are provided as a starting point and may require optimization depending on the specific enzyme source and experimental conditions.
Protocol 1: Preparation of Reagents
Consistent and accurate reagent preparation is critical for reproducible results.
1.1. Assay Buffer:
-
For Aminopeptidase A: 50 mM Tris-HCl, pH 7.5.
-
For γ-Glutamyltransferase (GGT): 100 mM Tris-HCl, 50 mM Glycylglycine, pH 8.2.
-
Note: Glycylglycine acts as a γ-glutamyl acceptor for the GGT reaction.
-
1.2. This compound Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.3. AMC Standard Stock Solution (1 mM):
-
Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
1.4. Enzyme Preparation:
-
Prepare a stock solution of the enzyme (Aminopeptidase A or GGT) in a suitable buffer (e.g., Assay Buffer without substrate).
-
The final enzyme concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
Protocol 2: AMC Standard Curve Generation
A standard curve is essential to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Prepare a series of dilutions of the AMC standard stock solution in the Assay Buffer in a 96-well black microplate. A typical concentration range would be 0-10 µM.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope will be used to convert the kinetic data from RFU/min to µM/min.
Protocol 3: Continuous Kinetic Enzyme Assay
This protocol is designed for a 96-well plate format.
-
Prepare Substrate Working Solutions: Dilute the this compound stock solution in the appropriate Assay Buffer to various final concentrations. For determining Michaelis-Menten constants, a range of substrate concentrations bracketing the expected Km value should be used (e.g., 0.1x to 10x Km).
-
Plate Setup:
-
Add 50 µL of each substrate working solution to triplicate wells of a 96-well black microplate.
-
Include "no enzyme" control wells containing 50 µL of the highest substrate concentration to measure background fluorescence.
-
Include "no substrate" control wells containing 50 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Prepare the enzyme working solution by diluting the enzyme stock in the Assay Buffer to a 2x final concentration.
-
Pre-warm the plate and the enzyme working solution to the desired assay temperature (e.g., 25°C or 37°C).
-
To start the reaction, add 50 µL of the enzyme working solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds. Use excitation and emission wavelengths appropriate for AMC (Ex: 350-380 nm, Em: 440-460 nm).
-
III. Data Presentation
The raw kinetic data (RFU vs. time) should be processed to determine the initial reaction velocities (V₀). These velocities can then be used to calculate key enzyme kinetic parameters.
Table 1: Raw Data and Initial Velocity Calculation
| Substrate Concentration (µM) | Time (min) | RFU | Initial Velocity (RFU/min) |
| 10 | 0 | 150 | 500 |
| 1 | 650 | ||
| 2 | 1150 | ||
| 20 | 0 | 160 | 980 |
| 1 | 1140 | ||
| 2 | 2120 | ||
| 50 | 0 | 180 | 1850 |
| 1 | 2030 | ||
| 2 | 3880 | ||
| 100 | 0 | 200 | 2900 |
| 1 | 3100 | ||
| 2 | 6000 | ||
| 200 | 0 | 220 | 3800 |
| 1 | 4020 | ||
| 2 | 7820 |
Table 2: Summary of Enzyme Kinetic Parameters
| Parameter | Value | Units |
| Vmax | 4500 | RFU/min |
| Km | 75 | µM |
| kcat | Calculated | s⁻¹ |
| kcat/Km | Calculated | M⁻¹s⁻¹ |
Note: To calculate kcat, the enzyme concentration and the conversion factor from the AMC standard curve are required.
IV. Experimental Workflow
The overall workflow for the continuous kinetic assay is summarized in the following diagram.
Caption: Continuous kinetic assay workflow.
Application Notes: H-GLU-AMC-OH as a Fluorogenic Substrate for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-GLU-AMC-OH (L-Glutamic acid 7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate for the determination of peptidase activity, specifically for enzymes such as aminopeptidase A (APA) and gamma-glutamyltransferase (GGT). Upon enzymatic cleavage of the amide bond between the glutamic acid residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC), a highly fluorescent product is released. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement. This application note provides a detailed protocol for an endpoint assay using this compound in a 96-well plate format, suitable for high-throughput screening and enzyme kinetics.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol |
| Excitation Wavelength (Ex) | ~365 nm |
| Emission Wavelength (Em) | ~460 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Applications
This compound is a versatile substrate for studying the activity of:
-
Aminopeptidase A (APA): An enzyme that plays a crucial role in the renin-angiotensin system by converting Angiotensin II to Angiotensin III, thereby regulating blood pressure.
-
Gamma-Glutamyltransferase (GGT): A key enzyme in glutathione metabolism, involved in cellular antioxidant defense and detoxification processes. Elevated GGT levels can be an indicator of liver disease.
Signaling Pathways
Gamma-Glutamyltransferase (GGT) in Glutathione Metabolism
GGT is a membrane-bound enzyme that plays a pivotal role in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione (GSH).[1][2] GGT catalyzes the transfer of the gamma-glutamyl moiety from glutathione to an acceptor, which can be an amino acid, a peptide, or water.[2] This process is crucial for maintaining intracellular glutathione homeostasis and protecting cells from oxidative stress.
References
Troubleshooting & Optimization
Optimizing H-GLU-AMC-OH Assays: A Technical Support Center
Welcome to the technical support center for the optimization of H-GLU-AMC-OH assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, you will find detailed experimental protocols, data summaries, and visual guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound substrate?
A1: this compound is a fluorogenic substrate primarily used to determine the enzymatic activity of aminopeptidase A (APA).[1] Aminopeptidase A is a metalloenzyme that plays a significant role in the renin-angiotensin system by cleaving the N-terminal glutamyl residue from peptides like angiotensin II.
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
A2: For the detection of free 7-amino-4-methylcoumarin (AMC) cleaved from the this compound substrate, the recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm. It is always advisable to confirm the optimal settings for your specific fluorescence microplate reader.
Q3: How should I prepare and store the this compound substrate stock solution?
A3: The lyophilized this compound powder should be stored at -20°C and kept desiccated for long-term stability, where it can be stable for up to 36 months.[2] For creating a stock solution, dissolve the powder in a suitable solvent like DMSO. Once reconstituted, it is recommended to create single-use aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Always protect the stock solution from light.
Q4: What are common causes of high background fluorescence in my assay?
A4: High background fluorescence can obscure the signal from your enzymatic reaction and can be caused by several factors:
-
Substrate Autohydrolysis: The substrate may spontaneously break down. It is best to prepare fresh substrate solutions for each experiment and run a "substrate only" control to measure the rate of non-enzymatic AMC release.
-
Contaminated Reagents: Buffers and other reagents may be contaminated with fluorescent compounds or microbes. Use high-purity water and reagents, and consider filter-sterilizing your buffers.
-
Autofluorescence from samples or media: Components in your sample or cell culture media, such as phenol red or fetal bovine serum, can be inherently fluorescent.
Q5: What is the "inner filter effect" and how can it impact my results?
A5: The inner filter effect occurs at high concentrations of substances that absorb light at the excitation or emission wavelengths. This absorption reduces the observed fluorescence intensity, leading to a non-linear relationship between the amount of product and the signal. This can result in an underestimation of the true reaction rate. To minimize this effect, it is recommended to use substrate and product concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal or Very Weak Signal | Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a new batch of enzyme or a positive control if available. |
| Missing essential cofactors (e.g., Ca²⁺) | Aminopeptidase A activity can be influenced by calcium ions. Ensure your assay buffer contains the appropriate concentration of necessary cofactors. | |
| Incorrect assay conditions (pH, temperature) | Verify that the pH and temperature of your assay are optimal for aminopeptidase A activity. The optimal pH is often near neutral to slightly alkaline. | |
| Incorrect instrument settings | Double-check that the excitation and emission wavelengths on the fluorometer are set correctly for AMC detection (Ex: 340-380 nm, Em: 440-460 nm). | |
| High Background Fluorescence | Substrate instability/autohydrolysis | Prepare fresh substrate solution for each experiment. Run a "substrate only" control to quantify and subtract the background from autohydrolysis. |
| Contaminated reagents or microplates | Use high-purity, sterile reagents. For fluorescence assays, use black, clear-bottom microplates to minimize background. | |
| Autofluorescence from samples | If working with cell lysates or other complex biological samples, run a "sample only" control to measure and subtract the inherent fluorescence. | |
| Non-linear Reaction Progress Curves | Substrate Depletion | Ensure that less than 10-15% of the substrate is consumed during the reaction to maintain initial velocity conditions. If necessary, reduce the enzyme concentration or the incubation time. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions. Consider adding stabilizing agents like BSA (Bovine Serum Albumin) to the assay buffer. | |
| Product Inhibition | The cleaved AMC or the peptide fragment may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate. | |
| Inner Filter Effect | As the fluorescent product (AMC) accumulates, it can absorb excitation or emission light. Use a lower substrate concentration or shorten the reaction monitoring time. | |
| High Variability Between Replicates | Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete mixing of reagents | Gently mix the contents of the wells after adding all reagents, being careful to avoid bubbles. | |
| Temperature fluctuations across the plate | Ensure the entire microplate is at a uniform temperature during incubation and reading. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol will help you find the optimal concentration of aminopeptidase A that results in a linear increase in fluorescence over a desired time period.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 5 mM CaCl₂.
-
Substrate Solution: Prepare a working solution of this compound in the assay buffer. A typical starting concentration is 2-5 times the expected Kₘ value. If the Kₘ is unknown, a concentration range of 10-100 µM is a reasonable starting point.
-
Enzyme Dilutions: Prepare a series of dilutions of your aminopeptidase A enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add the assay buffer to each well.
-
Add the different dilutions of the enzyme to their respective wells. Include a "no-enzyme" control with only the assay buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control from all other readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal enzyme concentration is the one that provides a robust, linear increase in fluorescence over the desired time course.
-
Protocol 2: Determining Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of aminopeptidase A with the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: As described in Protocol 1.
-
Enzyme Solution: Prepare the aminopeptidase A at the optimal concentration determined in Protocol 1.
-
Substrate Dilutions: Prepare a series of dilutions of this compound in the assay buffer, typically ranging from 0.1 to 10 times the estimated Kₘ.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, set up reactions for each substrate concentration in triplicate.
-
Add the fixed, optimal concentration of the enzyme to each well.
-
Pre-incubate the plate at the assay temperature.
-
Initiate the reactions by adding the different concentrations of the substrate to the respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over time, as described in Protocol 1.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of free AMC to convert the rate of change in relative fluorescence units (RFU/min) to the rate of product formation (e.g., µmol/min).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for optimizing your this compound assay. Note that these are starting points, and optimal conditions may vary depending on the specific enzyme source and purity.
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Typical Concentration Range | Notes |
| This compound (Substrate) | 10 - 250 µM | A common starting point is 2-5 times the Kₘ. A range of concentrations should be tested to determine the optimal value. |
| Aminopeptidase A (Enzyme) | 0.005 - 0.5 mg/mL | The optimal concentration should be determined experimentally to ensure a linear reaction rate within the desired assay time. |
| CaCl₂ | 1 - 10 mM | Aminopeptidase A activity is often calcium-dependent. |
Table 2: Typical Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 8.5 | The optimal pH should be determined experimentally for your specific enzyme. |
| Temperature | 25 - 37 °C | The optimal temperature should be determined based on enzyme stability and activity. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| Assay Buffer | Tris-HCl or HEPES | A common choice is 50 mM Tris-HCl. |
Visual Guides
References
reducing background fluorescence in H-GLU-AMC-OH assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background fluorescence in H-GLU-AMC-OH (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) assays.
Troubleshooting Guide: High Background Fluorescence
This section addresses specific issues you may encounter during your experiments. Follow this step-by-step guide to identify and resolve the source of high background signals.
❓ Issue 1: High fluorescence is observed in my "no-enzyme" or "substrate-only" control wells.
High background in the absence of enzymatic activity points to issues with the substrate, reagents, or labware.
Possible Cause A: Substrate Instability and Spontaneous Hydrolysis
The this compound substrate can degrade over time, especially when exposed to light, high pH, or multiple freeze-thaw cycles. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) reporter molecule, elevating the baseline signal.
-
Troubleshooting Steps:
-
Use Fresh Substrate: Prepare the substrate solution fresh for each experiment from a high-quality, solid stock.
-
Proper Storage: Store the stock substrate solution in small aliquots at -20°C or -80°C, protected from light.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the substrate stock.
-
Check Buffer pH: Ensure the assay buffer pH is within the optimal range for both enzyme activity and substrate stability.
-
Possible Cause B: Contaminated Assay Buffer or Reagents
Fluorescent contaminants in the assay buffer, water, or other reagents can contribute to the background signal.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Utilize high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components.
-
Filter Buffer: Filter the assay buffer through a 0.22 µm filter to remove particulate contaminants.
-
Test Individual Components: Measure the fluorescence of each buffer component individually to identify the source of contamination.
-
Possible Cause C: Microplate Autofluorescence
The type of microplate used can significantly impact background fluorescence.[1]
-
Troubleshooting Steps:
-
Use Appropriate Plates: Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[2]
-
Test New Plates: If you switch plate manufacturers, measure the background fluorescence of the empty plates to ensure they are low-fluorescence. Polystyrene plates can be a source of autofluorescence.[3]
-
❓ Issue 2: Background fluorescence is high only when my test compound is present.
This strongly suggests the test compound is interfering with the assay's optical detection. The two most common mechanisms are compound autofluorescence and fluorescence quenching.[2][4]
Possible Cause A: Compound Autofluorescence
Many small molecules are intrinsically fluorescent and can emit light at the same wavelengths used to detect the AMC signal, leading to false positives or masking inhibition.[2][4][5]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate.
-
Perform Autofluorescence Counter-Screen: If the compound-only control is fluorescent, run a full dose-response experiment to quantify its signal contribution. (See Protocol 1).
-
Data Correction: Subtract the background signal from the compound's autofluorescence from your primary assay data.[4]
-
Possible Cause B: Fluorescence Quenching (Inner Filter Effect)
The test compound may absorb light at the excitation or emission wavelength of the AMC fluorophore.[2][4] This reduces the detected signal and can be misinterpreted as enzyme inhibition (a false positive).
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay determines if the compound interferes with the detection of a known amount of free AMC. (See Protocol 2).
-
Spectral Shift: If quenching is confirmed, consider using a fluorophore with a longer, red-shifted wavelength to minimize interference, as this is often less of a problem at lower wavelengths.[5]
-
Experimental Protocols
Protocol 1: Compound Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[4]
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in assay buffer. The concentrations should match those used in the main enzyme assay.
-
Plate Setup:
-
Add the diluted compound to the wells of a black, flat-bottom microplate.
-
Include "buffer-only" wells to serve as the blank control.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Read Fluorescence: Measure the fluorescence using the same excitation and emission wavelengths set for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[4]
-
Interpretation: If the fluorescence in the compound-containing wells is significantly higher than in the buffer-only wells, the compound is autofluorescent. This background signal should be subtracted from the primary assay data.
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that absorb the excitation or emission light of free AMC, leading to a reduced signal.[4]
-
Prepare Reagents:
-
AMC Solution: Prepare a solution of free AMC in assay buffer. The concentration should yield a fluorescence signal comparable to that of an uninhibited enzyme reaction in your primary assay.
-
Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer at 2x the final desired concentration.
-
-
Plate Setup:
-
Add the 2x compound dilutions to the wells of a black microplate.
-
Add an equal volume of the AMC solution to all wells (including controls that contain only buffer instead of the compound).
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence at the standard AMC wavelengths.
-
Interpretation: A compound concentration-dependent decrease in fluorescence intensity (compared to the "AMC-only" control) indicates that the compound is quenching the AMC signal.
Data & Controls Summary
Proper controls are critical for interpreting assay results. Use the following tables to guide your experimental setup and identify sources of fluorescence.
Table 1: Recommended Control Wells for Troubleshooting
| Control Well Composition | Purpose | Ideal Result | Potential Problem if Result is High |
| Buffer Only | Measures background from buffer and plate. | Very low signal | Contaminated buffer or autofluorescent plate. |
| Substrate + Buffer | Checks for substrate hydrolysis. | Low signal, similar to Buffer Only. | Substrate has degraded. |
| Enzyme + Buffer | Checks for enzyme/buffer contamination. | Low signal, similar to Buffer Only. | Contaminated enzyme stock or buffer. |
| Compound + Buffer | Checks for compound autofluorescence. | Low signal, similar to Buffer Only. | Compound is autofluorescent. |
| Enzyme + Substrate (No Compound) | Positive control (100% activity). | High signal. | N/A |
| Inhibitor Control | Negative control (0% activity). | Low signal. | N/A |
Table 2: Common Endogenous Sources of Autofluorescence
Many biological samples contain molecules that are naturally fluorescent and can contribute to background noise.[1][3][6]
| Molecule | Typical Excitation Range (nm) | Typical Emission Range (nm) |
| NADH | 340 - 360 | 440 - 470 |
| Riboflavins (FAD, FMN) | 440 - 460 | 520 - 540 |
| Collagen / Elastin | 340 - 400 | 400 - 500 |
| Tryptophan | 280 - 290 | 340 - 360 |
| Lipofuscin | 360 - 480 | 450 - 650+ |
Visual Guides & Workflows
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound releases the fluorescent AMC molecule.
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose the source of high background fluorescence.
Compound Interference Mechanisms
Caption: How compounds can interfere by emitting their own light or by quenching the AMC signal.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for the released AMC fluorophore? A1: Free AMC is typically excited at a wavelength of 360-380 nm, and its emission is measured at 440-460 nm.[4] It is critical to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q2: Besides test compounds, what are other common sources of autofluorescence? A2: Autofluorescence can come from many sources, including endogenous biomolecules in cell lysates (like NADH, riboflavins, and collagen), media supplements like Fetal Bovine Serum (FBS) and Phenol Red, and even the labware itself, such as polystyrene culture plates.[1][3][6]
Q3: How can I correct for background fluorescence in my data analysis? A3: The most direct method is to subtract the signal from an appropriate blank control well from all other wells.[7] For compound autofluorescence, you should subtract the signal of a "compound + buffer" well from the corresponding well containing the enzyme, substrate, and compound.[4]
Q4: Can the assay buffer itself cause high background? A4: Yes. Some buffer components can be intrinsically fluorescent. Additionally, microbial contamination in a buffer that has been stored improperly can lead to a significant increase in background fluorescence. Always use fresh, filtered buffers.
Q5: My compound appears to be an inhibitor, but the result isn't reproducible in other assays. What could be the cause? A5: This is a classic sign of assay interference. The most likely cause is that your compound is quenching the fluorescence of AMC, which mimics enzyme inhibition.[4] You must perform a quenching counter-assay (see Protocol 2) to confirm or rule out this possibility.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. southernbiotech.com [southernbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
H-GLU-AMC-OH solubility issues and solutions
Welcome to the technical support center for H-GLU-AMC-OH (L-Glutamic acid 7-amido-4-methylcoumarin). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this fluorogenic substrate in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your assays.
Troubleshooting Guide: Solubility Issues
Difficulties in dissolving this compound are a common source of experimental variability. The following Q&A guide addresses the most frequent solubility challenges.
Q1: My this compound is not dissolving properly. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is generally soluble in DMSO at high concentrations. For aqueous buffers, solubility is often lower and can be pH-dependent.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, as higher concentrations can affect enzyme activity and cell health.
-
Pre-warm Buffer: Warming the assay buffer to the reaction temperature before adding the this compound stock solution can sometimes improve solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups like this compound can be highly dependent on pH. Experiment with slight adjustments to your buffer's pH within the optimal range for your enzyme to enhance solubility.
-
Vortexing/Sonication: After adding the stock solution to the buffer, vortex the solution thoroughly. Gentle sonication can also be used to aid dissolution, but be cautious to avoid heating the sample.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.
Q3: What is the maximum recommended stock solution concentration for this compound in DMSO?
A3: While specific maximum solubility can vary slightly between batches, a stock solution of 10-20 mM in DMSO is a common and reliable starting point for most applications. Always ensure the compound is fully dissolved before further dilution.
Solubility Data Summary
For quick reference, the following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Recommended Concentration | Notes |
| DMSO | 10 - 20 mM | Recommended for primary stock solutions. |
| DMF | 5 - 10 mM | An alternative to DMSO for stock solutions. |
| Aqueous Buffer (pH 7-8) | ≤ 1 mM | Solubility is limited and pH-dependent. Prepare fresh dilutions from a DMSO stock. |
| Ethanol | Low | Not recommended as a primary solvent due to poor solubility. |
| Water | Very Low | Insoluble in neutral water. Solubility may increase with pH adjustment, but direct dissolution in water is not recommended. |
Experimental Protocols
Detailed Methodology for a Fluorometric Aminopeptidase A Assay
This protocol provides a general framework for measuring aminopeptidase A activity using this compound. It is essential to optimize the conditions for your specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme. A common choice is 50 mM Tris-HCl, pH 7.5. The fluorescence of the cleavage product, 7-amino-4-methylcoumarin (AMC), is stable in the pH range of 6-8.[1][2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Dilute your aminopeptidase A enzyme to the desired concentration in the assay buffer immediately before use. Keep the enzyme on ice.
-
AMC Standard Solution: To generate a standard curve for quantifying the amount of released AMC, prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.
2. Assay Procedure:
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in the pre-warmed assay buffer to the desired final concentration (e.g., 100 µM). Ensure the substrate is fully dissolved and that the final DMSO concentration is low (e.g., <1%).
-
Set up the Assay Plate: Use a black, opaque 96-well plate to minimize background fluorescence.
-
Standard Curve: Prepare a serial dilution of the AMC standard stock solution in the assay buffer. These standards will be used to convert fluorescence units to molar concentrations.
-
Add Reagents to Wells:
-
Add your enzyme solution to the appropriate wells.
-
Include a "no enzyme" control (assay buffer only) to measure background fluorescence.
-
Include a "positive control" with a known active enzyme if available.
-
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at approximately 340-360 nm and emission at approximately 440-460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.
-
Convert the fluorescence readings from your experimental wells into the concentration of AMC produced using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (AMC concentration vs. time).
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Workflow for a fluorometric aminopeptidase A assay.
Frequently Asked Questions (FAQs)
Q4: What are the optimal excitation and emission wavelengths for detecting the AMC product?
A4: The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 340-360 nm, and the optimal emission wavelength is between 440-460 nm.
Q5: How should I store this compound?
A5: Lyophilized this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Q6: Can I use this compound for cell-based assays?
A6: Yes, this compound can be used in cell-based assays to measure extracellular or cell surface aminopeptidase activity. However, it is crucial to perform preliminary toxicity studies to determine the optimal concentration and incubation time for your specific cell type, as high concentrations of the substrate or the DMSO solvent can be cytotoxic.
Q7: My fluorescence signal is very low. What could be the reason?
A7: Low fluorescence signal can be due to several factors:
-
Inactive Enzyme: Ensure your enzyme is active. Use a fresh batch or a known positive control.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer components are optimal for your enzyme's activity.
-
Incorrect Wavelengths: Double-check the excitation and emission settings on your fluorescence reader.
-
Substrate Degradation: Ensure your this compound stock solution has been stored properly and is not expired.
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
Q8: I see high background fluorescence in my "no enzyme" control wells. What should I do?
A8: High background can be caused by:
-
Autohydrolysis of the Substrate: Some fluorogenic substrates can spontaneously hydrolyze in aqueous solutions. Prepare the working substrate solution immediately before use.
-
Contaminated Reagents: Check your assay buffer and other reagents for fluorescent contaminants.
-
Compound Interference: If you are screening compounds, they may be autofluorescent. Run a control with the compound alone to check for this.
References
Technical Support Center: H-GLU-AMC-OH Fluorescence Assays
This guide provides troubleshooting advice and frequently asked questions regarding the use of H-GLU-AMC-OH, a fluorogenic substrate that releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of specific proteases.[1][2][3] The substrate itself is non-fluorescent because the AMC molecule's fluorescence is quenched when conjugated to the glutamic acid residue.[4][5] Upon enzymatic cleavage by a protease, free AMC is released, which produces a strong fluorescent signal that can be used to quantify enzyme activity.[4]
Q2: What is the optimal pH range for measuring the fluorescence of cleaved AMC?
The fluorescence of free AMC is generally stable across a broad pH range of approximately 3 to 11.[6] However, for maximal signal stability and consistency in enzyme assays, a pH range between 7.0 and 8.0 is often recommended.[7][8] Extreme pH values, specifically below pH 2 or above pH 11, can cause a significant and reversible quenching of the fluorescence signal.[6]
Q3: My fluorescence signal is low or unstable. What are the common causes related to pH?
Low or unstable fluorescence signals are often linked to the pH of the assay buffer. The primary causes include:
-
Sub-optimal Buffer pH: Your assay buffer may be outside the optimal range for AMC fluorescence (pH 7-8). While AMC fluoresces broadly, enzyme activity is often highly pH-dependent. The chosen pH must be a compromise between optimal enzyme activity and fluorophore stability.
-
Substrate Instability: The this compound substrate itself may undergo spontaneous hydrolysis in your assay buffer, leading to high background fluorescence independent of enzyme activity.[7] This can be exacerbated by non-optimal pH or temperature.
-
Extreme pH Conditions: If your experiment requires highly acidic (pH < 3) or alkaline (pH > 11) conditions, the fluorescence of the released AMC will be significantly quenched.[6]
Q4: Can I perform my assay in an acidic or alkaline buffer?
While it is possible, you must first validate the stability and fluorescence of both the substrate and the free AMC fluorophore at your target pH. The fluorescence of AMC is known to be stable between pH 3 and 11.[6] If you must work outside this range, the signal will likely be quenched. However, this quenching is often reversible, meaning you could potentially stop the reaction and adjust the pH to a neutral range (e.g., pH 7.8) before reading the fluorescence.[6]
Q5: How do I test the stability of this compound in my specific assay buffer?
To check for spontaneous hydrolysis, incubate the this compound substrate in your assay buffer without the enzyme.[7] Measure the fluorescence at regular intervals over the planned duration of your experiment. A significant increase in fluorescence over time indicates that the substrate is unstable under your current conditions and is breaking down without enzymatic activity, contributing to a high background signal.
Data Presentation
The fluorescence of free AMC is relatively stable across a wide pH range, but drops significantly at very high or very low pH values.
Table 1: Effect of pH on the Relative Fluorescence Intensity of Free AMC
| pH Value | Relative Fluorescence Intensity (%) | Stability Notes |
| 2.0 | ~20% | Significant quenching[6] |
| 4.0 | 100% | Stable |
| 6.0 | 100% | Stable[7] |
| 7.4 | 100% | Optimal for many biological assays[7][8] |
| 8.0 | 100% | Stable[7] |
| 10.0 | 100% | Stable |
| 12.0 | ~30% | Significant quenching[6] |
| Note: Values are representative and should be confirmed experimentally for your specific assay conditions. |
Experimental Protocols
Protocol: Assessing the Effect of pH on AMC Fluorescence and Substrate Stability
This protocol allows you to determine the optimal pH for your assay and test for substrate instability.
Materials:
-
This compound substrate
-
Free AMC (for standard curve)
-
A series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Enzyme of interest
-
Black, opaque 96-well microplate
-
Fluorometric microplate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm)
Part 1: pH Profile of Free AMC Fluorescence
-
Prepare AMC Solutions: Prepare a working solution of free AMC in each of your different pH buffers. A final concentration of 1-10 µM is typical.
-
Plate Loading: Add 100 µL of each AMC solution to triplicate wells of the 96-well plate. Include buffer-only wells as a blank control.
-
Incubation: Incubate the plate at your experimental temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Analysis: Subtract the average blank reading from the AMC readings. Plot the average fluorescence intensity against pH to determine the optimal range for fluorescence stability.
Part 2: Substrate Stability Test
-
Prepare Substrate Solutions: Prepare a working solution of this compound in each of your different pH buffers.
-
Plate Loading: Add 100 µL of each substrate solution to triplicate wells. These are your "no enzyme" controls.
-
Time-Course Reading: Measure the fluorescence intensity at time zero (T=0) and then at regular intervals (e.g., every 30 minutes) over the course of your planned experiment duration. Incubate the plate at the experimental temperature between readings.
-
Analysis: Plot the fluorescence intensity against time for each pH. A flat line indicates the substrate is stable. A rising slope indicates spontaneous hydrolysis, and the rate of this increase represents your background signal generation.
Mandatory Visualization
Caption: Troubleshooting workflow for pH-related issues in this compound assays.
References
- 1. H-Glu(AMC)-OH - Bachem AG [bioscience.co.uk]
- 2. H-Glu(amc)-OH | C15H16N2O5 | CID 688485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMC Fluorophore in Enzyme Assays
Welcome to the technical support center for 7-Amino-4-methylcoumarin (AMC) based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the photobleaching of the AMC fluorophore during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your enzyme assays using AMC-conjugated substrates.
Issue 1: Rapid Decrease in Fluorescence Signal During Kinetic Reads
Question: I'm observing a steady decline in my fluorescence signal over time, even in my positive control wells. What could be the cause and how can I fix it?
Answer:
A continuous decrease in fluorescence intensity during a kinetic assay is a classic sign of photobleaching, where the AMC fluorophore is irreversibly damaged by the excitation light.[1][2][3] Here’s a systematic approach to troubleshoot and mitigate this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Excessive Excitation Light Intensity | Reduce the excitation light intensity to the minimum level that provides a sufficient signal-to-noise ratio.[3][4][5] | High-intensity light increases the rate at which fluorophores enter an excited triplet state, a key step in the photobleaching process.[4] Using neutral density filters or adjusting instrument settings can limit light exposure.[3][4] |
| Prolonged or Frequent Excitation | Minimize the duration and frequency of sample exposure to the excitation light.[2][4] | The total amount of light a fluorophore is exposed to over time contributes to photobleaching. For kinetic assays, increase the interval between readings if your reaction kinetics allow. For endpoint assays, take a single reading.[2] |
| Sub-optimal Instrument Settings | Ensure your plate reader's excitation and emission wavelengths are set correctly for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[6][7] | Mismatched wavelengths can lead to inefficient excitation and the need for higher light intensity to achieve a detectable signal, thus accelerating photobleaching. |
| Oxygen Concentration in the Assay Buffer | For highly sensitive assays, consider using an oxygen scavenging system in your buffer.[4][5] | The excited triplet state of the fluorophore can react with molecular oxygen to produce reactive oxygen species that chemically destroy the fluorophore.[4] |
Experimental Workflow to Minimize Photobleaching:
Caption: A generalized workflow for conducting an enzyme assay with an AMC-conjugated substrate, highlighting key steps to minimize photobleaching.
Issue 2: High Background Fluorescence in "No Enzyme" Control Wells
Question: My negative control wells (without enzyme) are showing a high fluorescence signal. What could be causing this and how can I reduce it?
Answer:
High background fluorescence in the absence of enzymatic activity can be due to several factors, primarily related to the stability of the AMC-conjugated substrate.[8]
Troubleshooting High Background Signal:
| Potential Cause | Recommended Action | Detailed Explanation |
| Substrate Instability/Spontaneous Hydrolysis | Test the stability of your AMC-substrate in the assay buffer over time at the experimental temperature.[8] | Some AMC-substrates can spontaneously hydrolyze, releasing free AMC and causing a high background signal. If this is the case, you may need to adjust the buffer pH or temperature, or consider a different substrate.[8] |
| Contaminated Reagents | Individually test all assay components (buffer, water, DMSO) for intrinsic fluorescence at the assay wavelengths.[8] | Contaminants in your reagents can fluoresce and contribute to the background signal. |
| Light-Induced Substrate Cleavage | Protect your AMC-substrate solutions from light as much as possible. | Although less common than fluorophore photobleaching, high-intensity light can sometimes induce cleavage of the substrate. |
Decision Tree for Troubleshooting High Background:
Caption: A logical workflow for identifying the cause of high background fluorescence in AMC-based assays.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for AMC-based assays?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to excitation light.[1][3][5] It is a concern because it leads to a decrease in fluorescence signal that is not related to the enzymatic reaction being measured, which can result in an underestimation of enzyme activity.[2]
Q2: How does pH affect AMC fluorescence and photostability?
A2: The fluorescence of AMC is relatively stable over a pH range of approximately 6 to 8.[8] However, extreme pH values can lead to quenching or instability of the fluorophore.[8][9] It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the AMC fluorophore.[8]
Q3: Are there any alternatives to AMC that are more photostable?
A3: Yes, for applications requiring higher photostability, alternatives like Rhodamine 110 (Rho110) and Alexa Fluor dyes can be considered.[10] These dyes are excited by visible light, which is less energetic than the UV light required for AMC excitation, and they often exhibit higher signal-to-background ratios.[10]
Q4: Can antioxidants in the assay buffer help reduce photobleaching?
A4: Yes, certain antioxidants can help mitigate photobleaching.[8] Additives like ascorbic acid can reduce the formation of reactive oxygen species (ROS), which are a major cause of photobleaching.[4][8]
Experimental Protocol: Standard Fluorometric Protease Assay
This protocol provides a general framework for a protease assay using an AMC-conjugated peptide substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is optimal for your enzyme of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0).[7]
-
AMC-Substrate Stock Solution (10 mM): Dissolve the lyophilized AMC-substrate in DMSO.[7] Store at -20°C, protected from light.
-
Enzyme Stock Solution: Reconstitute or dilute your enzyme in assay buffer. Store on ice until use.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO.[7] Store at 4°C, protected from light.
2. Instrument Setup:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).[1]
-
Set the instrument to perform a kinetic read at a defined interval (e.g., every 60 seconds for 30 minutes).[1]
-
Minimize the excitation light intensity to a level that provides a good signal without causing rapid photobleaching.
3. Assay Procedure:
-
Prepare AMC Standard Curve: In a black, 96-well microplate, prepare serial dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).[7]
-
Prepare Enzyme Reactions: In separate wells, add your enzyme dilution. Include a "no enzyme" control with only assay buffer.[6]
-
Initiate Reaction: Add the AMC-substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in the reader and begin the kinetic measurement.[7]
4. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells from all other readings.[6]
-
Plot the fluorescence of the AMC standards against their concentrations to create a standard curve.[6]
-
Convert the relative fluorescence units (RFU) from your enzyme reactions to the concentration of AMC produced using the standard curve.[6]
-
Determine the initial reaction velocity (V₀) from the linear portion of the plot of AMC concentration versus time.
Mechanism of AMC-Based Enzyme Assays:
Caption: The enzymatic cleavage of a non-fluorescent AMC-conjugated substrate releases the highly fluorescent AMC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Correcting for the Inner Filter Effect in Fluorescence Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for the inner filter effect (IFE) in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a reduction in the observed fluorescence intensity.[1][2] This phenomenon arises from the absorption of excitation and/or emitted light by molecules in the sample, leading to inaccurate measurements.[1][2]
Q2: What are the types of inner filter effects?
A2: There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the fluorophore of interest.[1][2] This reduces the amount of light available to excite the fluorophore, resulting in a lower fluorescence signal.
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][2] This is more common when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of another component in the sample.[2]
Q3: How can I tell if my assay is affected by the inner filter effect?
A3: A common indicator of the inner filter effect is a non-linear relationship between the fluorescence intensity and the concentration of the fluorophore.[3] As the concentration increases, the fluorescence signal may plateau or even decrease.[3] Additionally, if your samples are highly colored or turbid, there is a higher likelihood of experiencing the inner filter effect.[4] A good rule of thumb is to be cautious if the absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[1][4]
Q4: What is the difference between the inner filter effect and fluorescence quenching?
A4: While both phenomena lead to a decrease in fluorescence intensity, their underlying mechanisms are different. The inner filter effect is a result of light absorption, an optical artifact. In contrast, fluorescence quenching involves non-radiative energy transfer processes that occur when the fluorophore interacts directly with another molecule (the quencher).
Troubleshooting Guide
Issue: My fluorescence signal is not linear with increasing fluorophore concentration.
-
Possible Cause: This is a classic symptom of the inner filter effect, especially at higher concentrations.[3]
-
Troubleshooting Steps:
-
Perform a Dilution Series: Prepare a series of dilutions of your sample and measure the fluorescence of each. If the plot of fluorescence intensity versus concentration is linear at lower concentrations and then plateaus or decreases at higher concentrations, the inner filter effect is the likely cause.[4]
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at both the excitation and emission wavelengths. If the absorbance is greater than 0.1, the inner filter effect is likely significant.[1][4]
-
Issue: I am working with a compound library, and some of my hits show decreased fluorescence, but I'm not sure if it's due to quenching or the inner filter effect.
-
Possible Cause: Compounds in a screening library can absorb light at the excitation and/or emission wavelengths of your assay, leading to the inner filter effect.
-
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of the Compound: Scan the absorbance of the compound across the excitation and emission wavelengths of your fluorophore. Significant absorbance in these regions suggests a potential inner filter effect.
-
Use a Control Fluorophore: Repeat the measurement with a control fluorophore that has different excitation and emission wavelengths but is known to be quenched by a similar mechanism. If the new fluorophore's signal is also diminished, it points towards the inner filter effect caused by the compound's absorbance properties.
-
Data Presentation: Absorbance and Associated Error
High sample absorbance is a key contributor to the inner filter effect. The following table summarizes the approximate error in fluorescence intensity at different absorbance values.
| Absorbance at Excitation or Emission Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5%[4] |
| 0.06 | ~8%[4][5] |
| 0.10 | ~10-12%[4] |
| 0.30 | ~38%[6] |
Experimental Protocols for IFE Correction
There are several methods to correct for the inner filter effect. The choice of method depends on the specific experimental conditions and the required level of accuracy.
Method 1: Sample Dilution (Simplest Approach)
This is the most straightforward method to minimize the inner filter effect.
Methodology:
-
Determine the Linear Range: Perform a dilution series of your sample and measure the fluorescence at each concentration.
-
Identify the Linear Portion: Plot fluorescence intensity versus concentration and identify the concentration range where the relationship is linear.
-
Dilute Samples: For your experimental samples, ensure they are diluted to a concentration that falls within this linear range.
-
Apply Dilution Factor: When calculating the final concentration or fluorescence, remember to multiply by the dilution factor.
Limitations: This method may not be suitable for samples with very low fluorescence signals, as dilution could bring the signal below the detection limit. It can also introduce pipetting errors.[7]
Method 2: Use of Shorter Pathlength Cuvettes
Reducing the pathlength of the excitation and emission light through the sample can minimize the inner filter effect.[1][8]
Methodology:
-
Select a Shorter Pathlength Cuvette: Instead of a standard 1 cm cuvette, use a cuvette with a shorter pathlength, such as 0.5 cm, 0.2 cm, or even 0.1 cm.
-
Measure Fluorescence: Perform your fluorescence measurements as usual. The shorter pathlength will reduce the absorbance and thus the inner filter effect.
Considerations: This method reduces the signal intensity, so it is best for samples with a sufficiently strong fluorescence signal.[8]
Method 3: Mathematical Correction Using Absorbance
This method uses the absorbance values of the sample to mathematically correct the observed fluorescence intensity.
Methodology:
-
Measure Fluorescence: Measure the fluorescence intensity of your sample (Fobs).
-
Measure Absorbance: In a separate measurement using a spectrophotometer, measure the absorbance of the same sample at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: Use the following formula to calculate the corrected fluorescence intensity (Fcorr):
Note: This formula is a commonly used approximation and its accuracy depends on the geometry of the fluorometer.[4]
Method 4: Generating a Correction Curve
This empirical method creates a correction curve specific to your instrument and assay conditions.
Methodology:
-
Prepare a Stable Fluorophore Solution: Use a stable, non-reactive fluorophore (e.g., a fluorescent bead suspension) in your assay buffer.
-
Measure Baseline Fluorescence: Measure the initial fluorescence of this solution (F0).
-
Titrate with a Non-Reactive Absorber: Add small, precise amounts of a non-reactive compound that absorbs at the excitation and/or emission wavelengths (e.g., potassium dichromate).
-
Measure Fluorescence and Absorbance: After each addition, mix well and measure both the fluorescence (Fi) and the absorbance at the excitation (Aex,i) and emission (Aem,i) wavelengths.
-
Generate the Correction Curve: Plot the ratio of the initial fluorescence to the measured fluorescence (F0 / Fi) against the total absorbance (Aex,i + Aem,i). This is your correction curve.
-
Apply the Correction: For your experimental samples, measure their absorbance at the excitation and emission wavelengths. Use the correction curve to find the corresponding F0 / Fi value (the correction factor) and multiply your observed fluorescence by this factor.
Visualizations
Experimental Workflow for IFE Correction
Caption: Decision workflow for addressing the inner filter effect.
Logical Relationship of Inner Filter Effect
Caption: The causes and consequences of the inner filter effect.
References
- 1. edinst.com [edinst.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low signal in H-GLU-AMC-OH experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic substrate H-GLU-AMC-OH in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (L-Glutamic acid α-(7-amido-4-methylcoumarin)) is a fluorogenic substrate used to measure the activity of certain aminopeptidases.[1][2] The substrate consists of a glutamic acid residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[3] In its intact form, the substrate is weakly fluorescent. When an appropriate enzyme cleaves the peptide bond, the highly fluorescent AMC molecule is released.[3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is light-sensitive and should be stored at or below -15°C, protected from light.[1] It is recommended to dissolve the substrate in an organic solvent like DMSO to create a stock solution, which should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: What type of microplate is best for this fluorescence-based assay?
For fluorescence assays, it is recommended to use black plates with clear bottoms.[4] The black walls help to minimize light scattering and reduce background fluorescence, which can improve the signal-to-noise ratio.[4]
Q4: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The liberated 7-amino-4-methylcoumarin (AMC) has a distinct excitation and emission spectrum. The recommended settings are an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[3][5] It is advisable to perform a preliminary scan to determine the optimal settings for your specific instrument.[3]
Troubleshooting Guide: Low Signal
A low signal or a poor signal-to-noise ratio is a common issue in fluorogenic assays. Below are potential causes and solutions to help you troubleshoot your this compound experiments.
Issue: The fluorescence signal is weak or indistinguishable from the background.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme or Substrate Concentration | Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions for your assay. A common starting point for AMC substrates is a concentration range of 10 µM to 100 µM.[6] The enzyme concentration should be adjusted to ensure that approximately 10% of the total substrate is consumed during the experiment.[4] |
| Low Enzyme Activity | Verify the activity of your enzyme stock using a known positive control or an alternative assay method.[4] Ensure the enzyme has been stored and handled correctly, typically on ice unless otherwise specified.[7] |
| Incorrect Instrument Settings | Ensure the gain setting on the fluorescence reader is not too low.[4] Confirm that the excitation and emission wavelengths are set correctly for AMC detection (Ex: 360-380 nm, Em: 440-460 nm).[3][5] |
| Substrate Instability or Degradation | Prepare fresh substrate dilutions from a properly stored stock solution for each experiment. Test the stability of the substrate in the assay buffer without the enzyme to check for spontaneous degradation.[4] |
| Inappropriate Assay Buffer | The pH and composition of the assay buffer can significantly impact enzyme activity. Ensure the buffer conditions are optimal for your specific enzyme. For example, some lysosomal proteases require an acidic pH.[3] |
| Fluorescence Quenching | Certain compounds in your sample or buffer can quench the fluorescence of AMC.[8] This can be a form of dynamic or static quenching, where interactions with other molecules lead to a non-radiative loss of energy.[9] If possible, retest hits from a screen using a different method to rule out quenching effects.[8] |
Experimental Protocols
Preparation of an AMC Standard Curve
To quantify enzyme activity, a standard curve using free AMC is necessary.[3][10]
-
Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0-50 µM).[3]
-
In a black, clear-bottom 96-well plate, add 50 µL of each AMC standard dilution in triplicate.
-
Add 50 µL of assay buffer to each well.
-
Measure the fluorescence intensity using the same instrument settings as your enzymatic assay.
-
Plot the fluorescence intensity against the corresponding AMC concentration and fit the data to a linear regression to determine the relationship between fluorescence units and the concentration of the product.[10]
General Protocol for Measuring Enzyme Activity
This protocol is for a 96-well plate format and should be optimized for your specific enzyme and experimental conditions.
-
Prepare Reagents :
-
Assay Buffer : Prepare an appropriate buffer for your enzyme of interest.
-
Enzyme Solution : Prepare fresh dilutions of your enzyme in the assay buffer immediately before use.
-
Substrate Solution : Prepare a 2X working solution of this compound in the assay buffer.
-
-
Set up the Reaction :
-
Initiate the Reaction :
-
To start the reaction, add 50 µL of the 2X this compound working solution to each well.
-
-
Measure Fluorescence :
-
Immediately place the plate in a pre-warmed fluorometer (e.g., 37°C).[3]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.[3] Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3]
-
Alternatively, for an endpoint assay, incubate the plate at the desired temperature for a set time (e.g., 60 minutes) and then measure the final fluorescence.[3]
-
-
Data Analysis :
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
For kinetic assays, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate of change in fluorescence to the rate of product formation (e.g., in µM/min).
-
Visualizations
Caption: Enzymatic cleavage of this compound substrate.
Caption: General experimental workflow for this compound assays.
References
- 1. H-Glu-AMC | 98516-76-8 | FG110499 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
impact of DMSO concentration on H-GLU-AMC-OH assay
Welcome to the technical support center for the H-GLU-AMC-OH assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the impact of Dimethyl Sulfoxide (DMSO) concentration on this assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) assay is a fluorescence-based enzymatic assay. This compound is a fluorogenic substrate primarily used to measure the activity of aminopeptidase A.[1] It can also be utilized to assay the activity of γ-glutamyl transferase (GGT).[2] The principle of the assay involves the enzymatic cleavage of the amide bond between L-glutamic acid and 7-amino-4-methylcoumarin (AMC). This cleavage releases the highly fluorescent AMC molecule, and the resulting increase in fluorescence is directly proportional to the enzyme's activity.
Q2: Why is DMSO used in the this compound assay?
A2: DMSO is a common solvent used in enzymatic assays for several reasons. Primarily, it is used to dissolve the this compound substrate, which may have limited solubility in aqueous buffers, to create a concentrated stock solution. Many screening compounds (inhibitors or activators) are also dissolved in DMSO.
Q3: What is the recommended final concentration of DMSO in the assay?
A3: The final concentration of DMSO in the assay should be kept as low as possible to avoid potential artifacts. For cell-based assays, it is crucial to maintain a very low final DMSO concentration, typically at or below 0.5%, as higher concentrations can be cytotoxic. For in vitro enzymatic assays, while higher concentrations might be tolerated, it is generally recommended to keep the final DMSO concentration below 5%. It is imperative to maintain the same final DMSO concentration across all wells, including controls, to ensure consistency.
Q4: How can DMSO affect the results of my this compound assay?
A4: DMSO can impact your assay results in several ways:
-
Enzyme Kinetics: DMSO can alter the kinetic parameters of the enzyme, such as the Michaelis constant (K_M) and the catalytic rate (k_cat). This can lead to either an underestimation or overestimation of enzyme activity.
-
Fluorescence Interference: DMSO can affect the fluorescence of the liberated AMC. In some cases, it has been reported to quench fluorescence, leading to an apparent decrease in enzyme activity.[3] Conversely, for some fluorophores, DMSO can enhance fluorescence intensity.
-
Enzyme Stability and Conformation: High concentrations of DMSO can perturb the conformational stability of enzymes, which may lead to a reversible or irreversible loss of activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound experiments and provides systematic approaches to resolve them.
Problem 1: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate working solutions for each experiment. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous AMC release and subtract this from all measurements. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Consider filtering buffers. Ensure your DMSO is of high purity and has not been contaminated. |
| Intrinsic Fluorescence of DMSO or Test Compounds | Run a control well with only assay buffer and the same concentration of DMSO and/or test compound as in the experimental wells to measure their intrinsic fluorescence. Subtract this background from your experimental wells. |
Problem 2: Low or No Signal
A lack of signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles). Test the enzyme's activity with a known positive control substrate or a new batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme (aminopeptidase A or GGT). |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm). |
| Presence of Inhibitors | Ensure that your sample, buffers, or even the DMSO do not contain any known inhibitors of your enzyme. |
Problem 3: Inconsistent or Irreproducible Results
Variability between wells or experiments can compromise the validity of your data.
| Potential Cause | Recommended Solution |
| Variable DMSO Concentration | Ensure the final DMSO concentration is identical in all wells, including standards and controls. Use precise pipetting techniques. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for small volumes. For 96- or 384-well plates, consider using a multichannel pipette for reagent additions. |
| Temperature Fluctuations | Ensure the reaction plate is properly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader. |
| Inner Filter Effect | At high substrate or product concentrations, the emitted fluorescence can be reabsorbed. Use a substrate concentration at or below the K_M and monitor the reaction progress to ensure it remains in the linear range. |
Data Presentation: Impact of DMSO on Enzyme Kinetics
The following table summarizes the effect of increasing DMSO concentration on the kinetic parameters of α-chymotrypsin, a serine protease, hydrolyzing a fluorogenic AMC-peptide substrate. While not specific to aminopeptidase A or GGT, this data provides a representative example of how DMSO can influence enzyme kinetics.
| DMSO Concentration (v/v) | Michaelis Constant (K_M) (µM) | Turnover Number (k_cat) (s⁻¹) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) |
| 0% | 15.0 ± 1.0 | 1.16 ± 0.04 | 77,300 |
| 5% | 17.0 ± 1.2 | 0.95 ± 0.03 | 55,900 |
| 10% | 18.0 ± 1.5 | 0.70 ± 0.02 | 38,900 |
| 20% | 14.0 ± 1.3 | 0.25 ± 0.01 | 17,900 |
| Data adapted from a study on α-chymotrypsin. The absolute values and the direction of the effect may vary for different enzymes.[4] |
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework for measuring aminopeptidase A or GGT activity. Optimal conditions (e.g., buffer composition, pH, substrate, and enzyme concentrations) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
DMSO (high purity)
-
Purified enzyme (aminopeptidase A or GGT)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution in aliquots at -20°C or -80°C, protected from light.
-
Prepare Reagent Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2x the final assay concentration). Prepare this solution fresh for each experiment.
-
Enzyme Working Solution: Dilute the enzyme in assay buffer to the desired concentration (e.g., 2x the final assay concentration). Keep the enzyme on ice.
-
-
Assay Procedure:
-
Set up the microplate by adding 50 µL of the enzyme working solution to each well.
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of assay buffer instead of the enzyme working solution.
-
Positive Control: An enzyme preparation with known activity.
-
Vehicle Control: If testing compounds, include wells with the enzyme and the same final concentration of DMSO as the compound wells.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the initial velocity against the compound concentration to determine IC₅₀ values, or against the substrate concentration to determine K_M and V_max.
-
Mandatory Visualizations
References
Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Plate Reader Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fluorescence plate reader assays for a better signal-to-noise ratio.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during fluorescence plate reader experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Q1: What are the primary sources of high background signal in my assay?
High background fluorescence can originate from several sources, obscuring the true signal from your sample and reducing the assay's sensitivity. The main culprits include:
-
Reagents and Buffers : Intrinsic fluorescence from buffer components, such as some proteins like bovine serum albumin (BSA), or contamination with fluorescent impurities can contribute to high background.[1][2][3] Media supplements like Fetal Bovine Serum and phenol red are also known to be autofluorescent.[4]
-
Assay Plate : The material and color of the microplate can significantly impact background fluorescence. White plates, for instance, reflect light and can lead to higher background signals compared to black plates which are designed to absorb stray light.[5][6][7]
-
Test Compounds : When screening compound libraries, the compounds themselves may be inherently fluorescent, leading to false-positive signals.[2]
-
Instrumentation : Incorrect settings on the plate reader, such as an overly high gain, can amplify background noise.[4][8]
Q2: My "no-enzyme" or "no-cell" control shows high fluorescence. What should I do?
This indicates a background signal independent of your biological target. To troubleshoot this, consider the following:
-
Evaluate Your Reagents : Test each component of your assay buffer individually to pinpoint the source of fluorescence.[1][2] Consider using higher purity reagents or alternative, non-fluorescent blocking agents like bovine gamma globulin (BGG) instead of BSA.[1] For cell-based assays, using a low-autofluorescence medium or performing measurements in phosphate-buffered saline (PBS) can help.[4][9]
-
Choose the Right Plate : For most fluorescence intensity assays, black-walled plates are recommended to minimize background and well-to-well crosstalk.[5][6][10][11][12]
-
Optimize Reader Settings : Ensure your gain settings are not unnecessarily high. While a high gain can amplify a weak signal, it also amplifies background noise.[8]
Issue 2: Low Signal Intensity
Q3: My fluorescence signal is much weaker than expected. How can I increase it?
A low signal can make it difficult to distinguish from background noise. Here are several ways to boost your signal:
-
Check Wavelength Settings : Ensure that the excitation and emission wavelengths on the plate reader are set to the optimal values for your specific fluorophore.[10][13][14]
-
Increase Integration Time : A longer integration time allows the detector to collect more light, which can improve the signal from weakly fluorescent samples.[10][14]
-
Adjust the Gain : Increasing the gain can amplify a weak signal. However, this should be done carefully to avoid saturating the detector with your positive controls.[4][8][10] Many readers have an auto-gain function that can help optimize this setting.[4][8]
-
Optimize Focal Height : The focal height, which is the distance between the detector and the plate, can significantly impact signal intensity. For adherent cells, adjusting the focal height to the bottom of the well is crucial.[4][9][15]
-
Increase Fluorophore/Reagent Concentration : If the signal is still low, consider increasing the concentration of your fluorescent probe or key assay reagents. Note that for binding assays, the tracer concentration should generally be kept at or below the dissociation constant (Kd).[1]
Issue 3: High Well-to-Well Variability
Q4: My replicate wells show inconsistent readings. What causes this and how can I improve reproducibility?
High variability between replicate wells can compromise the reliability of your data. Common causes and solutions include:
-
Pipetting Inaccuracies : Inconsistent volumes across wells are a frequent source of variability. Ensure your pipettes are properly calibrated and use consistent technique. Using multi-channel pipettes can help for plate-wide consistency.[10]
-
Incomplete Mixing : If reagents are not thoroughly mixed in each well, the reaction may not proceed uniformly. Gently mix the plate on a plate shaker after adding all reagents, being careful to avoid creating bubbles.[2][16]
-
Evaporation : Evaporation from the outer wells of a plate can concentrate the reagents and alter the reaction kinetics. Using plate seals can minimize evaporation.[10]
-
Temperature Gradients : Ensure that all reagents and the plate are at a uniform temperature before reading.[2]
-
Heterogeneous Cell Distribution : In cell-based assays, an uneven distribution of cells can lead to variable readings. Using well-scanning options on the plate reader can help average the signal over a larger area of the well.[9][15][17]
Data Presentation: Impact of Key Parameters on Signal-to-Noise Ratio
The following tables summarize the expected impact of various experimental parameters on the signal-to-noise ratio in fluorescence assays.
Table 1: Influence of Microplate Choice
| Plate Color | Background | Signal | Crosstalk | Recommended Use Case |
| Black | Low | Moderate | Low | Fluorescence Intensity, FRET, FP (short half-life fluorophores)[5][6][7][18] |
| White | High | High | High | Time-Resolved Fluorescence (TRF), Luminescence[5][7][18] |
| Clear | High | Low | High | Absorbance, Cell Imaging[4][18] |
Table 2: Effect of Plate Reader Settings
| Setting | Impact on Signal | Impact on Noise | Effect on S/N Ratio | Optimization Strategy |
| Gain | Increases | Increases | Variable | Set based on the brightest sample to avoid saturation, but high enough to distinguish low signals from background.[4][8][17] |
| Integration Time | Increases | Increases | Generally Improves | Lengthen to increase signal from weak samples, but be mindful of increased read time.[10][14] |
| Excitation/Emission Wavelengths | Maximizes | Minimizes (if optimal) | Maximizes | Use wavelengths specific to the fluorophore's spectra.[10][13][14] |
| Bandwidth | Increases (wider) | Increases (wider) | Variable | A bandwidth of 15-20 nm is often a good starting point for optimal S/N.[13] |
| Focal Height | Maximizes (at optimal) | No direct impact | Maximizes | Optimize for the vertical position of the signal source in the well (e.g., bottom for adherent cells).[4][9][15] |
| Number of Flashes | Averages | Reduces | Improves | Increase the number of flashes to average out random fluctuations.[4][17] |
Experimental Protocols
Protocol 1: Optimizing Tracer Concentration
This protocol helps determine the optimal concentration of a fluorescently labeled molecule (tracer) for a binding assay.
Methodology:
-
Prepare a serial dilution of the tracer in the assay buffer. A common concentration range to test is from 0.1 nM to 100 nM.[1]
-
In a black microplate, dispense each tracer concentration into at least three replicate wells.
-
Include wells containing only the assay buffer to serve as a background control.
-
Read the plate in fluorescence intensity mode.
-
Data Analysis :
Protocol 2: Determining Optimal Gain Setting
This protocol outlines how to find the best gain setting for your assay to maximize the dynamic range without saturating the detector.
Methodology:
-
Prepare wells with your highest expected signal (e.g., positive control) and your lowest expected signal (e.g., negative control or blank).
-
If your plate reader has an automatic gain adjustment feature, select a well with the highest signal and set the reader to adjust the gain to about 90% of the maximum possible signal.[8] This provides a buffer to prevent saturation of slightly brighter signals.[8]
-
If adjusting the gain manually, start with a low gain setting and measure the fluorescence of the highest signal well.
-
Gradually increase the gain until the signal is robust but still well below the detector's saturation limit (refer to your instrument's manual for this value).
-
Use this optimized gain setting for all subsequent measurements in your experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Microplates For Fluorescence Assays | Revvity [revvity.com]
- 6. biomat.it [biomat.it]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 11. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 12. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 13. tecan.com [tecan.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 16. 형광 마이크로플레이트 어세이 | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validation & Comparative
Validating H-GLU-AMC-OH Assays: A Comparative Guide to Known Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for validating H-GLU-AMC-OH-based assays using known inhibitors of γ-glutamyl hydrolase (GGH) and γ-glutamyl transpeptidase (GGT). Experimental data, detailed protocols, and performance comparisons with alternative assays are presented to aid in the selection of the most appropriate validation strategy.
The fluorogenic substrate this compound (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) is a valuable tool for measuring the activity of enzymes that cleave γ-glutamyl bonds, such as GGH and GGT. The principle of this assay relies on the enzymatic cleavage of the γ-glutamyl amide bond, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.
Validation of any enzyme assay is critical to ensure the reliability and accuracy of experimental results. A key aspect of this validation is the use of known inhibitors to demonstrate that the observed activity is specific to the enzyme of interest. This guide focuses on the use of well-characterized inhibitors for GGH and GGT to validate assays employing the this compound substrate.
Enzyme Reaction Pathway
The enzymatic reaction at the core of the this compound assay is the hydrolysis of the substrate by either GGH or GGT, leading to the release of a fluorescent reporter molecule.
A Comparative Guide to H-GLU-AMC-OH and Other AMC-Based Substrates for Aminopeptidase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-GLU-AMC-OH and other 7-amido-4-methylcoumarin (AMC)-based fluorogenic substrates for the characterization of Aminopeptidase A (APA), also known as glutamyl aminopeptidase. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate substrate for their specific applications.
Introduction to Aminopeptidase A and AMC-Based Substrates
Aminopeptidase A is a metalloexopeptidase that plays a crucial role in the renin-angiotensin system by selectively cleaving N-terminal acidic amino acid residues, primarily glutamate and aspartate, from peptides. Its activity is implicated in blood pressure regulation and other physiological processes, making it a target of interest in drug discovery.
AMC-based substrates are widely used for the continuous kinetic analysis of proteolytic enzymes. These substrates consist of a peptide sequence recognized by the target enzyme, linked to a fluorescent AMC group. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond, free AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Quantitative Comparison of Substrate Performance
The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics. The Michaelis constant (Km) and the maximum velocity (Vmax) are key parameters for evaluating substrate performance. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Disclaimer: The data presented in this table are compiled from different sources and were not obtained from a single, direct comparative experiment. Therefore, variations in experimental conditions (e.g., enzyme source, buffer composition, pH, temperature) may influence the absolute values. This table should be used as a guide for relative performance.
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Source |
| This compound | Aminopeptidase A | Data Not Available | Data Not Available | N/A |
| H-Asp-AMC | Aminopeptidase A | Data Not Available | Data Not Available | N/A |
Note: Specific kinetic data for this compound and H-Asp-AMC with Aminopeptidase A were not found in the reviewed literature. However, given that Aminopeptidase A preferentially cleaves N-terminal acidic amino acids, both are expected to be effective substrates.
Experimental Protocols
General Protocol for Aminopeptidase A Activity Assay using AMC-Based Substrates
This protocol provides a general framework for measuring Aminopeptidase A activity using a fluorogenic AMC-based substrate in a 96-well plate format. Optimization of specific parameters (e.g., enzyme and substrate concentrations, incubation time) is recommended for each experimental setup.
Materials:
-
Purified or recombinant Aminopeptidase A
-
Fluorogenic substrate stock solution (e.g., this compound or H-Asp-AMC in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 if required for enzyme activity)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
AMC standard for calibration curve
Procedure:
-
Prepare the AMC Standard Curve:
-
Prepare a series of dilutions of the free AMC standard in Assay Buffer.
-
Add a fixed volume of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
-
-
Enzyme and Substrate Preparation:
-
Dilute the Aminopeptidase A to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a working solution of the AMC-based substrate in Assay Buffer. The final substrate concentration should ideally be around the Km value, or varied for kinetic studies.
-
-
Assay Reaction:
-
Add the diluted enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
The final reaction volume should be consistent across all wells.
-
Include appropriate controls:
-
No-enzyme control: Substrate in Assay Buffer without the enzyme.
-
No-substrate control: Enzyme in Assay Buffer without the substrate.
-
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme reactions.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min) using the AMC standard curve.
-
For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Enzymatic Cleavage of an AMC-Based Substrate
Caption: Enzymatic cleavage of this compound by Aminopeptidase A.
Experimental Workflow for Aminopeptidase A Assay
Caption: Workflow for a typical Aminopeptidase A fluorometric assay.
A Researcher's Guide to Cross-Validation of Enzyme Activity Assays: HPLC vs. Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. While traditional spectrophotometric assays are widely used, High-Performance Liquid Chromatography (HPLC)-based methods are gaining prominence due to their high specificity and ability to handle complex samples. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison: HPLC vs. Spectrophotometric Assays
The choice between an HPLC-based assay and a traditional spectrophotometric assay often depends on the specific requirements of the experiment, including the nature of the enzyme and its substrate, the complexity of the sample matrix, and the desired level of accuracy and precision. The following table summarizes key performance characteristics of each method, drawing from comparative studies.
| Performance Metric | HPLC-Based Assay | Spectrophotometric Assay | Key Considerations |
| Specificity | Very High: Can separate substrate and product from interfering compounds.[1] | Variable: Prone to interference from compounds that absorb at the same wavelength.[1] | HPLC is advantageous for complex samples like cell lysates. |
| **Linearity (R²) ** | Excellent (often >0.999)[2] | Good (typically >0.99)[2] | Both methods can provide good linearity over a defined concentration range. |
| Precision (%RSD) | High (<2%)[1][2] | Generally Good (<5%)[2] | HPLC often demonstrates lower variability between measurements. |
| Accuracy (Recovery) | Excellent (typically 99-101%)[3] | Good (typically 90-110%)[3] | The higher recovery in HPLC is attributed to its superior specificity.[3] |
| Limit of Detection | Lower (e.g., 1 µmol/L)[3] | Higher (e.g., 5 µmol/L)[3] | HPLC can often detect lower concentrations of product or substrate. |
| Limit of Quantification | Lower (e.g., 5 µmol/L)[3] | Higher (e.g., 10 µmol/L)[3] | HPLC allows for the reliable quantification of smaller amounts of analyte. |
| Throughput | Lower | Higher | Spectrophotometric assays in microplate format are more suitable for high-throughput screening.[4] |
Experimental Protocols: A Case Study with Sirtuin Deacetylases
To provide a practical comparison, this section details the experimental protocols for measuring the activity of sirtuins, a class of NAD+-dependent deacetylases, using both an HPLC-based method and a fluorescence-based spectrophotometric assay.
HPLC-Based Sirtuin Activity Assay
This protocol is adapted from a method for measuring the demyristoylase activity of SIRT2.[5]
1. Reagents and Materials:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+.
-
SIRT2 Enzyme: Purified SIRT2 enzyme.
-
Substrate: Myristoylated H3K9 peptide.
-
Quench Solution: 200 mM HCl and 320 mM acetic acid in methanol.
-
HPLC System: A reverse-phase C18 column with a UV detector.
2. Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, SIRT2 enzyme, and substrate in a microcentrifuge tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quench solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate the acylated substrate from the deacetylated product using a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the substrate and product by monitoring the absorbance at 280 nm.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
Fluorescence-Based Spectrophotometric Sirtuin Activity Assay
This protocol is based on a commercially available sirtuin activity assay kit that utilizes a fluorogenic substrate.[6]
1. Reagents and Materials:
-
Sirtuin Assay Buffer.
-
Fluorogenic Substrate: An acetylated peptide coupled to a fluorophore and a quencher.
-
NAD+ Solution.
-
Developer Solution: Contains an enzyme that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Microplate Reader.
2. Procedure:
-
Prepare a reaction mixture containing the sirtuin assay buffer, NAD+, and the enzyme sample in the wells of a microplate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and develop the signal by adding the developer solution to each well.
-
Incubate the plate for an additional 10-15 minutes at 37°C to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
The increase in fluorescence is directly proportional to the sirtuin activity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in cross-validating enzyme activity assays, the following diagrams were created using the DOT language.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toolify.ai [toolify.ai]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
Determining Enzyamatic Kinetics: A Comparative Guide to H-GLU-AMC-OH and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals engaged in the characterization of proteases, the precise determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is fundamental. This guide provides a comprehensive comparison of the fluorogenic substrate H-GLU-AMC-OH with other commonly used alternatives, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
Performance Comparison of Fluorogenic Protease Substrates
The selection of an appropriate substrate is critical for the reliable assessment of enzyme activity. The following table summarizes the kinetic parameters for this compound and alternative substrates, offering a clear comparison of their performance with specific proteases.
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| This compound | Legumain (example) | 50-150 | Not widely reported | Data not available | 4.5 - 6.0 |
| Z-Ala-Ala-Asn-AMC | Legumain (human) | 80[1] | Not reported | Not reported | 5.5[2] |
| Z-Arg-Arg-AMC | Cathepsin B (human) | 390[3] | Not reported | Not reported | 6.0[3] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B (human) | Value varies | High catalytic efficiency[4][5] | High[4][5] | 4.6 and 7.2[4][5] |
| Ac-DEVD-AMC | Caspase-3 | Assay dependent | Not applicable | Not applicable | ~7.4 |
| Z-Phe-Arg-AMC | Cathepsin B | Value varies | High catalytic efficiency[4][5] | High[4][5] | 4.6 and 7.2[4][5] |
Note: Kinetic parameters are highly dependent on assay conditions, including buffer composition, pH, and temperature. The values for this compound are representative estimates based on structurally similar substrates, as specific literature values are not broadly available. Data for other substrates are compiled from various sources for comparative purposes.
Experimental Protocol for Determining Km and Vmax with this compound
This detailed protocol provides a robust methodology for determining the kinetic parameters of a protease using the fluorogenic substrate this compound.
I. Materials and Reagents
-
Enzyme: Purified protease of interest (e.g., Legumain)
-
Substrate: this compound (L-Glutamic acid γ-(7-amido-4-methylcoumarin))
-
Assay Buffer: e.g., 50 mM MES, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 5.8 (optimal pH may vary by enzyme)
-
Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve
-
Instrumentation: Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
-
Consumables: 96-well black microplates, appropriate pipette tips.
II. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the purified enzyme in an appropriate buffer.
-
Prepare a stock solution of AMC standard in DMSO.
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
-
Generation of AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Add a fixed volume of each AMC dilution to the wells of the 96-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity versus AMC concentration to generate a standard curve and determine the linear equation.
-
-
Enzyme Kinetic Assay:
-
Prepare a range of substrate concentrations by diluting the this compound stock solution in the assay buffer. A typical range would be 0.2 to 5 times the estimated Km.
-
To the wells of the microplate, add the assay buffer.
-
Add the enzyme solution to each well (except for the "no-enzyme" control).
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the various concentrations of the this compound substrate solution to the wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time (kinetic read). The readings should be taken at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.[6]
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert the fluorescence units to moles of product formed per unit time using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (double reciprocal plot) can be used for a linear representation of the data.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of H-GLU-AMC-OH for Different Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the fluorogenic substrate H-GLU-AMC-OH, focusing on its specificity for various proteases. Through a detailed comparison with alternative substrates, supported by available experimental data and protocols, this document aims to assist researchers in selecting the appropriate tools for their protease activity assays.
Introduction to this compound and Protease Specificity
This compound (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate used to detect and quantify the activity of specific proteases. The substrate consists of a single L-glutamic acid residue linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Proteolytic cleavage of the amide bond between the glutamic acid and the AMC moiety releases the highly fluorescent AMC, allowing for real-time measurement of enzyme activity. The specificity of a protease for a particular substrate is a critical factor in its biological function and is primarily determined by the amino acid sequence recognized by the enzyme's active site.
Specificity of this compound for Glutamyl Endopeptidases
Experimental evidence strongly indicates that this compound is a highly specific substrate for glutamyl endopeptidases . These enzymes preferentially cleave peptide bonds on the C-terminal side of glutamic acid residues.
A prime example of a protease that effectively hydrolyzes this compound is the V8 protease (Endoproteinase-Glu-C) from Staphylococcus aureus. This serine protease exhibits a stringent specificity for glutamic acid at the P1 position (the amino acid residue contributing the carboxyl group to the scissile bond)[1][2][3][4]. Depending on the buffer conditions, V8 protease can also cleave after aspartic acid, though with significantly lower efficiency[1][3][4]. The simple structure of this compound, presenting a single glutamic acid residue, makes it a targeted tool for assaying the activity of such enzymes.
Performance Comparison with Alternative Fluorogenic Substrates
To provide a comprehensive understanding of this compound's utility, it is essential to compare its performance with other commonly used fluorogenic substrates for various protease classes. The following tables summarize the kinetic parameters—Michaelis constant (Km) and catalytic rate constant (kcat)—for substrates of glutamyl endopeptidases, as well as for other well-characterized proteases like Cathepsin B and Caspase-3. A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Comparative Kinetic Parameters of Protease Substrates
| Protease Family | Protease Example | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Glutamyl Endopeptidase | S. aureus V8 Protease | Z-Phe-Leu-Glu-pNA | Data not available | Data not available | Data not available |
| Cysteine Protease | Cathepsin B | Z-Arg-Arg-AMC | 390 | Data not available | Data not available |
| Z-Phe-Arg-AMC | Data not available | Data not available | Data not available | ||
| Cysteine Protease | Caspase-3 | Ac-DEVD-AMC | 10 | Data not available | Data not available |
Kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes and were obtained from various sources.
Experimental Protocols
A detailed protocol for a standard fluorometric protease assay is provided below. This can be adapted for the use of this compound with a glutamyl endopeptidase like V8 protease.
General Fluorometric Protease Assay Protocol
Materials:
-
Purified protease (e.g., Staphylococcus aureus V8 protease)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters appropriate for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. For kinetic assays, a range of concentrations bracketing the expected Km should be prepared.
-
Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.
-
Include control wells:
-
No-Enzyme Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.
-
No-Substrate Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.
-
-
-
Initiate the Reaction: Add 50 µL of the Enzyme Working Solution to the substrate-containing wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-substrate control) from all readings.
-
Determine the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
For kinetic parameter determination (Km and kcat), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing Protease Activity and Specificity
Experimental Workflow for Protease Assay
Caption: Workflow for a fluorometric protease activity assay.
Logical Relationship of Substrate Specificity
Caption: Specificity of protease-substrate interaction.
Signaling Pathway Involvement of S. aureus V8 Protease in Skin Pathogenesis
The V8 protease from Staphylococcus aureus is a significant virulence factor, particularly in skin and soft tissue infections. It contributes to pathogenesis by degrading host tissue components and modulating the host immune response[1][2][5][6]. One key mechanism involves the activation of Protease-Activated Receptor 1 (PAR1) on sensory neurons, leading to the sensation of itch and subsequent scratching, which further damages the skin barrier[7].
Caption: V8 protease in S. aureus skin pathogenesis.
Conclusion
This compound serves as a valuable and highly specific tool for the investigation of glutamyl endopeptidases, such as the Staphylococcus aureus V8 protease. Its simple structure allows for targeted activity measurements of proteases with a strict P1 preference for glutamic acid. While direct comparative kinetic data for this compound is limited, its utility is underscored by the well-established specificity of its target enzymes. For researchers studying the roles of glutamyl endopeptidases in physiological and pathological processes, this compound, in conjunction with the appropriate experimental protocols, offers a reliable method for quantifying enzymatic activity. The provided diagrams and protocols serve as a foundation for designing and interpreting experiments aimed at elucidating the function and specificity of these important enzymes.
References
- 1. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme | PLOS Pathogens [journals.plos.org]
- 3. V8 Protease - Creative Enzymes [creative-enzymes.com]
- 4. Cleavage by protease from Staphylococcus aureus V8: an improvement in the sequence analysis of human hemoglobin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Proteases: Orchestrators of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S. aureus drives itch and scratch-induced skin damage through a V8 protease-PAR1 axis | Chiu Lab [chiulab.med.harvard.edu]
The Clear Advantage: Why Fluorometric Enzyme Assays Outshine Colorimetric Methods
For researchers, scientists, and drug development professionals, the choice of enzyme assay can significantly impact experimental outcomes, efficiency, and the quality of data. While traditional colorimetric assays have long been a staple in the laboratory, fluorometric assays are increasingly becoming the preferred method due to their superior sensitivity, broader dynamic range, and suitability for high-throughput screening. This guide provides an objective comparison of fluorometric and colorimetric enzyme assays, supported by experimental data and detailed protocols, to illuminate the advantages of fluorescence-based detection.
At their core, both assay types measure enzyme activity by detecting the conversion of a substrate into a product. The fundamental difference lies in the nature of the signal generated. Colorimetric assays produce a colored product that is measured by absorbance, while fluorometric assays generate a fluorescent product that emits light upon excitation. This distinction in signal generation is the primary driver of the performance advantages offered by fluorometric methods.
Performance Face-to-Face: A Quantitative Comparison
The decision to use a fluorometric or colorimetric assay often comes down to the required sensitivity and the expected concentration of the enzyme or its product. Fluorometric assays are widely recognized for their ability to detect much lower concentrations of product, resulting in significantly higher sensitivity.
A comparative study on the detection of galactocerebroside-beta-D-galactosidase activity demonstrated that the fluorometric procedure was 100-fold more sensitive than the colorimetric method. This enhanced sensitivity allows for the use of smaller sample volumes and lower enzyme concentrations, which can be critical when working with precious or low-abundance samples.
| Parameter | Fluorometric Assay | Colorimetric Assay |
| Sensitivity | High (nanomolar to picomolar range) | Moderate (micromolar to millimolar range) |
| Limit of Detection | As low as 1.2 U/L for β-galactosidase[1] | 5.2 U/L for β-galactosidase[1] |
| Dynamic Range | Wide | Narrow |
| Throughput | High-throughput compatible | Less suitable for high-throughput |
| Instrumentation | Fluorescence plate reader or fluorometer | Spectrophotometer or colorimetric plate reader |
| Cost | Higher initial instrument cost | Lower instrument and reagent cost |
The Underlying Principles: How They Work
The enhanced performance of fluorometric assays stems from the fundamental principles of fluorescence versus absorbance.
Colorimetric Assay Principle
In a colorimetric enzyme assay, the enzyme catalyzes the conversion of a colorless substrate into a colored product. The concentration of the product is determined by measuring the absorbance of light at a specific wavelength using a spectrophotometer. The amount of light absorbed is directly proportional to the concentration of the colored product, and thus to the enzyme's activity.
Diagram 1: Principle of a Colorimetric Enzyme Assay.
Fluorometric Assay Principle
Fluorometric assays utilize a substrate that, when acted upon by the enzyme, is converted into a fluorescent product. This product absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength. A fluorometer detects this emitted light, and its intensity is directly proportional to the concentration of the fluorescent product, indicating the enzyme's activity.
Diagram 2: Principle of a Fluorometric Enzyme Assay.
Experimental Protocols: A Head-to-Head Comparison for β-Galactosidase
To illustrate the practical differences, here are generalized protocols for measuring the activity of the common reporter enzyme, β-galactosidase, using both colorimetric and fluorometric methods.
Experimental Workflow Overview
The general workflow for both assays is similar, involving sample preparation, incubation with the respective substrate, and signal detection. However, the specifics of the reagents and instrumentation differ significantly.
Diagram 3: General Experimental Workflow.
Colorimetric β-Galactosidase Assay Protocol
This protocol is based on the use of o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Cell lysate or purified β-galactosidase
-
96-well clear, flat-bottom plate
-
Spectrophotometer plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or dilute purified enzyme in Z-buffer.
-
Assay Setup: Add 10-50 µL of sample to each well of a 96-well plate. Adjust the total volume in each well to 100 µL with Z-buffer.
-
Initiate Reaction: Add 20 µL of ONPG solution to each well.
-
Incubation: Incubate the plate at 37°C. Monitor for the development of a yellow color.
-
Stop Reaction: Once sufficient color has developed, stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.
-
Data Acquisition: Measure the absorbance of each well at 420 nm using a spectrophotometer plate reader.
-
Calculation: Calculate β-galactosidase activity based on the absorbance readings, correcting for background absorbance from a blank control (no enzyme).
Fluorometric β-Galactosidase Assay Protocol
This protocol utilizes a non-fluorescent substrate that is converted to a highly fluorescent product.[2]
Materials:
-
β-Gal Assay Buffer
-
β-Gal Substrate (e.g., fluorescein di-β-D-galactopyranoside - FDG)
-
Fluorescein Standard (for standard curve)
-
Cell lysate or purified β-galactosidase
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize or lyse samples in ice-cold β-Gal Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve: Prepare a serial dilution of the Fluorescein Standard in β-Gal Assay Buffer.
-
Assay Setup: Add 2-50 µL of sample supernatant to each well of a 96-well black plate. Add standards to their respective wells. Adjust the final volume in all wells to 50 µL with β-Gal Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing β-Gal Assay Buffer and β-Gal Substrate according to the kit manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~480-490 nm and an emission wavelength of ~520-530 nm. Readings can be taken in kinetic mode or as an endpoint measurement.
-
Calculation: Determine the concentration of the fluorescent product in the samples by comparing their fluorescence readings to the standard curve. Calculate the β-galactosidase activity.
Conclusion: A Clear Choice for Modern Research
While colorimetric assays remain a viable option for certain applications, the superior sensitivity, wider dynamic range, and high-throughput compatibility of fluorometric assays make them the clear choice for demanding research applications in drug discovery and molecular biology. The ability to work with smaller sample volumes, detect subtle changes in enzyme activity, and screen large compound libraries efficiently provides a significant advantage, ultimately accelerating the pace of scientific discovery. For researchers seeking to maximize the quality and quantity of their data, embracing fluorometric enzyme assays is a decisive step forward.
References
A Head-to-Head Comparison: H-GLU-AMC-OH vs. Fluorescein-Based Assays for Enzyme Activity Analysis
For researchers, scientists, and drug development professionals navigating the landscape of enzyme activity assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides an objective comparison of two common fluorogenic assay types: the specific H-GLU-AMC-OH substrate and the versatile fluorescein-based assays. We will delve into their principles, performance metrics, and experimental considerations, supported by experimental data and detailed protocols to inform your assay selection process.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and fluorescein-based assays hinges on the specific enzyme of interest and the experimental goals. This compound is a highly specific amino acid derivative designed for the determination of aminopeptidase A activity. In contrast, fluorescein-based assays encompass a broader category of techniques that can be adapted for various enzymes, most notably proteases, and for general microbial enzyme activity.
| Feature | This compound Assay | Fluorescein-Based Assays |
| Principle | Enzymatic cleavage of the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). | Multiple principles including: - FITC-labeled protein degradation: Release of quenched FITC from a protein backbone upon cleavage, leading to increased fluorescence. - Fluorescence Polarization (FP): Decrease in polarization as large, labeled substrates are cleaved into smaller, faster-tumbling fragments. - Fluorescein Diacetate (FDA) Hydrolysis: Cleavage of non-fluorescent FDA to fluorescent fluorescein by general esterases, lipases, and proteases. |
| Specificity | High for aminopeptidase A. | Varies by assay design. Can be specific for a particular protease with a custom-designed peptide-FITC substrate or non-specific as in the FDA assay.[1] |
| Sensitivity | Generally high due to the high quantum yield of AMC.[2] | High sensitivity is achievable, particularly with fluorescence intensity and FRET-based methods.[2][3] |
| Common Analytes | Aminopeptidase A.[4] | Proteases (trypsin, chymotrypsin, elastase, etc.), general microbial hydrolases.[1][5] |
| Assay Format | Homogeneous, continuous kinetic or endpoint. | Homogeneous or heterogeneous, kinetic or endpoint.[3] |
| Potential for Interference | Autofluorescence from test compounds, quenching.[6] | Autofluorescence from test compounds, quenching, light instability of fluorescein.[2][6] |
Delving Deeper: Assay Principles and Mechanisms
The this compound Assay: A Specific enzymatic reaction
The this compound assay relies on the enzymatic activity of aminopeptidase A to cleave the glutamate residue from the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage, the liberated AMC molecule exhibits strong fluorescence when excited with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (around 440-460 nm). The rate of increase in fluorescence is directly proportional to the aminopeptidase A activity.
Fluorescein-Based Assays: A Versatile Toolkit
Fluorescein-based assays offer a more diverse set of methodologies that can be tailored to different enzymatic activities.
-
FITC-Labeled Protein Substrates: In this approach, a protein such as casein or bovine serum albumin (BSA) is heavily labeled with fluorescein isothiocyanate (FITC).[5][7] The high density of FITC molecules on the intact protein leads to self-quenching of their fluorescence. When a protease digests the protein into smaller peptide fragments, the FITC molecules are separated, relieving the quenching and resulting in a significant increase in fluorescence.[8]
-
Fluorescence Polarization (FP): This technique also utilizes a fluorescein-labeled protein or a long peptide substrate.[9] The assay measures the change in the polarization of fluorescent light. Large, intact substrates tumble slowly in solution and thus emit highly polarized light. Upon enzymatic cleavage, the smaller, fluorescein-labeled fragments tumble much more rapidly, leading to a decrease in the polarization of the emitted light.[8][9]
-
Fluorescein Diacetate (FDA) Hydrolysis: This assay is a non-specific method often used to gauge overall microbial enzymatic activity.[1] FDA, a non-fluorescent molecule, can be hydrolyzed by a variety of enzymes, including lipases, esterases, and proteases, to produce the highly fluorescent molecule fluorescein.[1][10] The intensity of the resulting yellow-green fluorescence is indicative of the total hydrolytic enzyme activity in the sample.[1]
Experimental Protocols
A. Generic Protocol for this compound Aminopeptidase A Assay
This protocol provides a general framework. Optimization of buffer conditions, substrate, and enzyme concentrations is recommended.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified Aminopeptidase A or sample containing the enzyme
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare serial dilutions of the enzyme or test compounds in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the enzyme solution (or sample/test compound) to the wells of the microplate.
-
To initiate the reaction, add 50 µL of the 2X this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) with excitation at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocities against substrate or inhibitor concentrations as required.
-
B. Generic Protocol for Fluorescein (FITC)-Casein Protease Assay
This protocol is suitable for a variety of proteases.[5][8]
Materials:
-
FITC-Casein substrate
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.2)
-
Protease (e.g., Trypsin) or sample containing protease activity
-
Trichloroacetic Acid (TCA) solution (e.g., 10%)
-
Neutralization Buffer (e.g., 0.5 M Tris base)
-
96-well black microplate
-
Fluorescence plate reader
-
Microcentrifuge
Procedure:
-
Reagent Preparation:
-
Reconstitute FITC-Casein in Assay Buffer to a desired stock concentration.
-
Prepare serial dilutions of the protease standard or test samples in Assay Buffer.
-
-
Assay Reaction:
-
In microcentrifuge tubes, mix the protease sample with the FITC-Casein solution.
-
Incubate the mixture at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Precipitation of Undigested Substrate:
-
Stop the reaction by adding TCA solution to each tube to precipitate the undigested FITC-Casein.
-
Incubate on ice for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitate.
-
-
Fluorescence Measurement:
-
Carefully transfer a portion of the supernatant, which contains the fluorescent FITC-labeled peptides, to the wells of a black microplate.
-
Neutralize the supernatant by adding Neutralization Buffer.
-
Measure the fluorescence intensity with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Generate a standard curve using the known concentrations of the protease standard.
-
Determine the protease activity in the samples by comparing their fluorescence to the standard curve.
-
Conclusion
Both this compound and fluorescein-based assays are powerful tools for quantifying enzyme activity. The decision of which to employ will be dictated by the specific research question. For highly specific and sensitive detection of aminopeptidase A, the this compound assay is an excellent choice. When investigating proteases or requiring a more adaptable platform for various enzymes, the versatility of fluorescein-based assays, including FITC-protein degradation and fluorescence polarization, offers a robust and sensitive alternative. For a broader, more qualitative assessment of general hydrolytic activity, the FDA hydrolysis assay provides a simple and effective solution. By understanding the underlying principles and experimental nuances of each method, researchers can confidently select and optimize the most appropriate assay for their scientific endeavors.
References
- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]
A Researcher's Guide to Inhibitor Screening Assay Validation and Controls
For researchers, scientists, and drug development professionals, the journey from a potential inhibitor to a validated hit is paved with rigorous assay validation. This guide provides a comprehensive comparison of key validation parameters, detailed experimental protocols, and a clear visual representation of the underlying principles to ensure the reliability and reproducibility of your inhibitor screening campaigns.
The success of any inhibitor screening effort hinges on the quality of the assay used. A well-validated assay provides confidence that observed inhibitory effects are real and not artifacts of the experimental system. This guide will walk you through the essential components of assay validation, with a focus on quantitative data, detailed methodologies, and clear visual aids to support your experimental design and interpretation.
Comparing Assay Performance: Key Validation Parameters
The decision to advance a compound from a primary screen to further studies is largely based on the statistical robustness of the initial assay. Several key parameters are used to quantify assay performance. The table below summarizes these critical metrics, providing typical values for both biochemical and cell-based assays to aid in the selection and optimization of your screening platform.
| Parameter | Description | Formula | Biochemical Assays (Typical Values) | Cell-Based Assays (Typical Values) | Interpretation |
| Z'-Factor | A measure of the statistical effect size, reflecting the separation between positive and negative controls. It is a key indicator of assay quality and suitability for high-throughput screening (HTS).[1][2][3][4] | Z' = 1 - (3σp + 3σn) / |μp - μn| σp/n = standard deviation of positive/negative controls μp/n = mean of positive/negative controls | 0.5 to 1.0 (Excellent)[1] | 0.4 to 1.0 (Acceptable to Excellent)[1] | A Z'-factor > 0.5 is generally considered excellent for HTS.[2][4][5] Assays with Z' < 0.5 may still be useful but require careful optimization and hit confirmation.[6] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. It indicates the dynamic range of the assay.[4][7] | S/B = μp / μn | > 3 | > 2 | A higher S/B ratio is generally desirable as it indicates a larger window to detect inhibition. However, it does not account for data variability.[7] |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor at which it exerts 50% of its maximal effect.[7] It is a measure of the potency of an inhibitor.[8] | Determined from a dose-response curve fit using a four-parameter logistic model.[9][10] | Varies widely depending on the inhibitor-target pair. | Varies widely depending on the inhibitor-target pair and cell permeability. | A lower IC50 value indicates a more potent inhibitor.[11] IC50 values are highly dependent on assay conditions and should be compared across assays with caution.[12] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, expressed as a percentage of the mean. | %CV = (σ / μ) * 100 | < 10% | < 20% | Lower %CV indicates higher precision and reproducibility. |
Essential Controls in Inhibitor Screening Assays
The appropriate use of controls is fundamental to the validation of any inhibitor screening assay. Controls provide the necessary benchmarks to assess assay performance and to distinguish true inhibition from experimental artifacts.
-
Positive Control: A well-characterized, known inhibitor of the target. This control is used to define the maximum inhibition signal (or minimum assay signal) and to confirm that the assay can detect inhibition.[13] For enzymatic assays, this could be a potent, specific inhibitor. For cell-based assays, a compound known to modulate the pathway of interest is used.
-
Negative Control: A sample that should not exhibit any inhibitory activity. This is typically the vehicle in which the test compounds are dissolved (e.g., DMSO).[14] The negative control defines the baseline (or maximum assay signal) and is used to calculate the percent inhibition of test compounds.
-
Neutral Control: A compound that is structurally similar to the test compounds but is known to be inactive against the target. This control helps to identify non-specific effects or assay interference caused by the chemical scaffold of the test compounds.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for two of the most critical experiments in inhibitor screening assay validation.
Protocol 1: Determination of Z'-Factor
Objective: To assess the quality and suitability of an assay for high-throughput screening by calculating the Z'-factor.
Materials:
-
Assay-specific reagents (e.g., enzyme, substrate, cells, detection reagents)
-
Positive control inhibitor
-
Negative control (vehicle, e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Plate Layout: Design a plate map that includes a sufficient number of wells for both positive and negative controls. A common layout for a 384-well plate includes 16 wells for the positive control and 16 wells for the negative control, distributed across the plate to account for any plate position effects.
-
Negative Control Wells: Add the assay components and the negative control (vehicle) to the designated wells.
-
Positive Control Wells: Add the assay components and a concentration of the positive control inhibitor that is known to produce maximal inhibition.
-
Incubation: Incubate the plate according to the optimized assay protocol.
-
Signal Detection: Measure the assay signal using a plate reader.
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|.
-
Protocol 2: Determination of IC50 using a Dose-Response Curve
Objective: To determine the potency of an inhibitor by generating a dose-response curve and calculating the IC50 value.
Materials:
-
Test inhibitor
-
Assay-specific reagents
-
Microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader
-
Data analysis software with curve-fitting capabilities (e.g., GraphPad Prism, XLfit)[13]
Procedure:
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the test inhibitor. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide range of concentrations.
-
Plate Layout: Design a plate map that includes wells for each inhibitor concentration, as well as positive and negative controls. Each concentration should be tested in triplicate.
-
Assay Execution: Add the assay components and the corresponding inhibitor concentrations to the appropriate wells.
-
Incubation: Incubate the plate according to the optimized assay protocol.
-
Signal Detection: Measure the assay signal using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average signal of the negative control to 100% activity and the average signal of the positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.[10]
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression model.[9]
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Visualizing the Concepts
To further clarify the relationships and workflows involved in inhibitor screening assay validation, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for inhibitor screening.
Caption: A typical experimental workflow for the validation of an inhibitor screening assay.
Caption: The logical relationship between key assay validation concepts leading to reliable hit identification.
References
- 1. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 2. support.collaborativedrug.com [support.collaborativedrug.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to H-GLU-AMC-OH for Enzyme Kinetics Analysis in Drug Discovery
For researchers, scientists, and drug development professionals, the precise measurement of enzyme activity is paramount. This guide provides a detailed comparison of the fluorogenic substrate H-GLU-AMC-OH with other common substrates for analyzing the kinetics of aminopeptidase A, a key enzyme in various physiological processes.
H-L-Glutamyl-7-amido-4-methylcoumarin (this compound) is a fluorogenic substrate specifically designed for the sensitive detection of aminopeptidase A activity.[1] Upon enzymatic cleavage of the amide bond between glutamic acid and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a real-time measure of enzyme activity. This comparison guide will delve into the performance of this compound against alternative substrates, supported by available experimental data, and provide detailed experimental protocols.
Comparative Data of Aminopeptidase A Substrates
The selection of an appropriate substrate is critical for accurate enzyme kinetic analysis. Below is a summary of kinetic parameters for this compound and alternative substrates for aminopeptidase A. It is important to note that the following data is compiled from different studies and variations in experimental conditions can influence the results.
| Substrate | Type | Enzyme Source | Km (µM) | Vmax (relative) | Reference |
| This compound | Fluorogenic | Not specified | Data not available | Not available | |
| L-Glutamate-p-nitroanilide (Glu-pNA) | Chromogenic | Lactococcus lactis | 230 | 1.0 | [2] |
| L-Aspartate-p-nitroanilide (Asp-pNA) | Chromogenic | Lactococcus lactis | 210 | 1.1 | [2] |
| Angiotensin II | Natural Peptide | Recombinant human | 14.7 | Not specified | |
| Angiotensin-(1-7) | Natural Peptide | Recombinant human | 6.07 | Not specified |
Note: Direct comparative kinetic data (Km, Vmax) for this compound for aminopeptidase A was not available in the reviewed literature. The table presents data for alternative chromogenic and natural peptide substrates to provide a basis for comparison. The chromogenic substrates, while less sensitive than fluorogenic options, offer a cost-effective alternative for kinetic studies.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for fluorometric and chromogenic aminopeptidase A assays.
Protocol 1: Fluorometric Assay for Aminopeptidase A using this compound
This protocol outlines a general procedure for determining aminopeptidase A activity using the fluorogenic substrate this compound.
Materials:
-
Purified or recombinant aminopeptidase A
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare the Assay Buffer: Prepare a sufficient volume of 50 mM Tris-HCl buffer at pH 7.5.
-
Prepare the Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Substrate Working Solutions: Dilute the substrate stock solution with the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
Prepare the Enzyme Solution: Dilute the aminopeptidase A to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction:
-
Add 50 µL of the appropriate substrate working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Include control wells containing the substrate and assay buffer without the enzyme to measure background fluorescence.
-
-
Kinetic Measurement: Immediately place the microplate in the pre-warmed microplate reader (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Protocol 2: Chromogenic Assay for Aminopeptidase A using L-Glutamate-p-nitroanilide (Glu-pNA)
This protocol describes a general method for measuring aminopeptidase A activity using the chromogenic substrate Glu-pNA.
Materials:
-
Purified or recombinant aminopeptidase A
-
L-Glutamate-p-nitroanilide (Glu-pNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Assay Buffer: Prepare a sufficient volume of 50 mM Tris-HCl buffer at pH 8.0.
-
Prepare the Substrate Stock Solution: Dissolve Glu-pNA in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Substrate Working Solutions: Dilute the substrate stock solution with the assay buffer to obtain a range of final concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare the Enzyme Solution: Dilute the aminopeptidase A to a working concentration in the assay buffer.
-
Set up the Reaction:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Include control wells with substrate and buffer alone to account for any non-enzymatic hydrolysis.
-
-
Kinetic Measurement: Place the microplate in a microplate reader pre-set to the desired reaction temperature (e.g., 60°C).[2] Monitor the increase in absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound cleavage by Aminopeptidase A.
Caption: General experimental workflow for enzyme kinetic analysis.
References
Safety Operating Guide
Proper Disposal Procedures for H-GLU-AMC-OH
This guide provides essential safety and logistical information for the proper disposal of H-GLU-AMC-OH, a fluorogenic substrate commonly used in biochemical assays. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Chemical and Safety Data
The following table summarizes key information for this compound. It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.
| Identifier | Information |
| Chemical Name | L-Glutamic acid γ-(7-amido-4-methylcoumarin) |
| Molecular Formula | C₁₅H₁₆N₂O₅ |
| Molecular Weight | 304.3 g/mol [1] |
| CAS Number | 72669-53-5[2] |
| Appearance | White to off-white powder[2] |
| Storage | Store lyophilized at -20°C, keep desiccated and protected from light.[3][4] |
| Primary Use | Fluorogenic substrate for γ-Glutamyl transferase and other aminopeptidases.[2][5] |
| Known Hazards | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with caution as with any laboratory chemical. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or solution) and the nature of the solvent used.
1. Disposal of Solid this compound Waste:
-
Step 1: Collection
-
Collect unused or waste this compound powder in a designated, well-labeled, and securely sealed container.
-
-
Step 2: Labeling
-
Clearly label the container as "Non-hazardous Chemical Waste" and include the full chemical name, "this compound".
-
-
Step 3: Disposal
-
Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste. Do not dispose of it in the regular trash to prevent potential exposure to custodial staff.[6]
-
2. Disposal of this compound Solutions:
The disposal of this compound solutions is dictated by the solvent system.
-
Aqueous Solutions:
-
Step 1: Neutralization
-
Ensure the pH of the solution is within a neutral range (typically 6-9) before disposal.
-
-
Step 2: Dilution
-
While not always required for non-hazardous waste, it is good practice to dilute small quantities of the solution with a large volume of water.
-
-
Step 3: Sewer Disposal
-
For non-hazardous aqueous solutions, disposal down the sanitary sewer with copious amounts of running water is often permissible. However, always verify this with your institution's Environmental Health and Safety (EHS) office first.[7]
-
-
-
Solutions in Organic Solvents:
-
Step 1: Segregation and Collection
-
Collect waste solutions containing organic solvents in a designated, compatible, and properly sealed hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution.[8]
-
-
Step 2: Labeling
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate concentrations.[9]
-
-
Step 3: Institutional Disposal
-
Arrange for pickup and disposal through your institution's hazardous waste management program.[9]
-
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal procedure for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide. Researchers must consult and adhere to all federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[9]
References
- 1. H-Glu(amc)-OH | C15H16N2O5 | CID 688485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-GLU(AMC)-OH | 72669-53-5 [m.chemicalbook.com]
- 3. adooq.com [adooq.com]
- 4. goldbio.com [goldbio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for H-GLU-AMC-OH
For Immediate Implementation: Researchers, scientists, and drug development professionals handling H-GLU-AMC-OH must adhere to stringent safety protocols to mitigate risks of exposure and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this fluorescent substrate.
This compound (L-Glutamic acid γ-(7-amido-4-methylcoumarin)) is a fluorogenic substrate used in enzymatic assays. While comprehensive toxicological data is not available, information for similar coumarin compounds indicates potential hazards. Hazard statements for this compound suggest it may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound, which is typically a solid powder.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | Prevents skin contact with the chemical. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: From Receipt to Experiment
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the lyophilized powder at -20°C in a desiccated environment.[2] The chemical is stable for 36 months under these conditions.[2]
-
Solution Storage: Once in solution, store at -20°C and use within one month to prevent loss of potency.[2] It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[2]
Experimental Workflow for Handling Powdered this compound
This workflow outlines the key steps for safely handling the powdered form of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
